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Schisanlactone B

Cat. No.: B15235181
M. Wt: 466.7 g/mol
InChI Key: FHMHZILQWWQUCO-UTQYRBOUSA-N
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Description

Schisanlactone B is a naturally occurring triterpenoid compound isolated from plants of the Schisandra and Kadsura genera, such as Kadsura longipedunculata and Kadsura heteroclita . Chemically classified as a prenol lipid, it has the molecular formula C 30 H 42 O 4 and a molecular weight of 466.70 g/mol . Its complex structure is defined by the IUPAC name (1S,3S,9R,12S,13S,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one . This compound is part of a class of triterpenoids that are recognized as an important basis for the pharmacological effects of the Schisandra genus . Triterpenoids from these medicinal plants have been reported in scientific literature to possess a range of biological activities, including antitumor, anti-inflammatory, antioxidant, and neuroprotective properties . Research into related analogs, such as Schisanlactone E, has demonstrated significant anti-inflammatory effects and potential therapeutic efficacy in models of Alzheimer's disease by modulating the microbial-gut-brain axis . In silico predictive data suggests that this compound may interact with several biologically relevant protein targets . Among the top predicted targets are the Cannabinoid CB2 receptor (CB2) and Histone Deacetylase 2 (HDAC2), indicating potential research applications in the fields of immunology, inflammation, and epigenetics . The compound is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier, which is of significant interest for central nervous system-related research . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42O4 B15235181 Schisanlactone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H42O4

Molecular Weight

466.7 g/mol

IUPAC Name

(1S,3S,9R,12S,13S,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxapentacyclo[10.7.0.01,3.03,9.013,17]nonadec-4-en-6-one

InChI

InChI=1S/C30H42O4/c1-18-7-8-21(33-25(18)32)19(2)20-11-13-28(6)23-10-9-22-26(3,4)34-24(31)12-14-29(22)17-30(23,29)16-15-27(20,28)5/h7,12,14,19-23H,8-11,13,15-17H2,1-6H3/t19-,20+,21-,22-,23-,27+,28-,29+,30-/m0/s1

InChI Key

FHMHZILQWWQUCO-UTQYRBOUSA-N

Isomeric SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)C=CC(=O)OC6(C)C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)C=CC(=O)OC6(C)C)C)C

Origin of Product

United States

Foundational & Exploratory

Schilancitrilactone B: A Technical Guide to its Isolation from Schisandra lancifolia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of schilancitrilactone B, a unique nortriterpenoid discovered in Schisandra lancifolia. This document details the experimental protocols for its extraction and purification, presents its physicochemical and biological data, and visualizes the isolation workflow for clarity.

Introduction

Schisandra lancifolia, a plant from the Schisandraceae family, is a rich source of structurally diverse and biologically active nortriterpenoids. Among these are the schilancitrilactones, a class of compounds that have garnered interest for their complex chemical structures and potential therapeutic properties. Schilancitrilactone B, along with its analogues schilancitrilactone A and C, were first isolated from the stems of this plant by Luo and colleagues in 2012. While the bioactivity of schilancitrilactone B has been underexplored due to its low isolation yield, related compounds have demonstrated notable anti-HIV-1 and antifeedant activities, making the schilancitrilactone scaffold a person of interest for further investigation.[1]

Data Presentation

The following tables summarize the key quantitative data for schilancitrilactone B and its closely related analogue, schilancitrilactone C.

Table 1: Physicochemical Properties of Schilancitrilactone B

PropertyValueSource
Molecular FormulaC₂₇H₃₄O₈[1]
Molecular Weight490.55 g/mol Calculated
AppearanceColorless chunk crystals[1]
Optical Rotation[α]D¹⁸.¹ -41.0[1]

Table 2: Biological Activity of a Related Compound: Schilancitrilactone C

CompoundBiological ActivityEC₅₀Source
Schilancitrilactone CAnti-HIV-127.54 µg/mL[1]

Experimental Protocols

The following is a detailed methodology for the isolation and purification of schilancitrilactone B from the stems of Schisandra lancifolia, based on the procedures outlined by Luo et al. (2012).

Plant Material and Extraction
  • Plant Material: Dried and powdered stems of Schisandra lancifolia.

  • Extraction:

    • The powdered plant material is exhaustively extracted with a 70% aqueous acetone solution at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a multi-step chromatographic process to isolate schilancitrilactone B.

  • Step 1: Silica Gel Column Chromatography

    • The crude extract is loaded onto a silica gel column.

    • The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH) to separate the extract into several fractions.

  • Step 2: RP-18 Column Chromatography

    • Fractions containing compounds of interest are further purified on a reversed-phase (RP-18) column.

    • Elution is performed with a gradient of methanol (MeOH) and water (H₂O).

  • Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

    • The fraction containing schilancitrilactone B is subjected to preparative HPLC.

    • A suitable mobile phase, such as a mixture of acetonitrile (MeCN) and water (H₂O), is used to achieve final purification.

Structure Elucidation

The structure of the isolated schilancitrilactone B is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the chemical structure.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula.[1]

  • Single-Crystal X-ray Diffraction: When suitable crystals are obtained, X-ray crystallography is employed to confirm the absolute stereochemistry.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and characterization of schilancitrilactone B.

G plant Dried, Powdered Stems of Schisandra lancifolia extraction Extraction (70% aq. Acetone) plant->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (CHCl3/MeOH gradient) crude_extract->silica_gel fractions Fractions silica_gel->fractions rp18 RP-18 Column Chromatography (MeOH/H2O gradient) fractions->rp18 target_fraction Schilancitrilactone B containing Fraction rp18->target_fraction hplc Preparative HPLC (MeCN/H2O) target_fraction->hplc pure_compound Pure Schilancitrilactone B hplc->pure_compound analysis Structural Elucidation pure_compound->analysis nmr 1D & 2D NMR analysis->nmr hresims HRESIMS analysis->hresims xray X-ray Crystallography analysis->xray

Caption: Isolation and Characterization Workflow for Schilancitrilactone B.

Conceptual Anti-HIV-1 Mechanism

While the specific mechanism of action for schilancitrilactones is not yet elucidated, the following diagram illustrates the general life cycle of HIV-1, highlighting potential targets for antiviral compounds. Nortriterpenoids may interfere with various stages of this cycle.

G cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) virion HIV-1 cd4 CD4 Receptor virion->cd4 1. Binding gp120 gp120 rt Reverse Transcriptase nucleus Nucleus rt->nucleus 5. Integration into Host DNA integrase Integrase protease Protease protease->virion 7. Assembly & Budding cell_membrane Cell Membrane cell_membrane->rt 4. Reverse Transcription (RNA to DNA) ccr5 CCR5 Co-receptor cd4->ccr5 2. Co-receptor Binding ccr5->cell_membrane 3. Fusion & Entry host_dna Host DNA nucleus->host_dna host_dna->protease 6. Replication & Protein Synthesis

Caption: Potential Targets in the HIV-1 Life Cycle for Antiviral Compounds.

References

Elucidating the Molecular Architecture of Schisanlactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids from the Schisandraceae family are a diverse group of natural products characterized by a C30 tetracyclic or pentacyclic carbon skeleton. Schisanlactone B belongs to a subgroup of these compounds that have undergone significant oxidative modifications, often leading to the formation of lactone rings and complex stereochemistry. The elucidation of such intricate structures relies on a synergistic combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often corroborated by X-ray crystallography.

General Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like this compound follows a well-established, logical progression. This workflow ensures the unambiguous assignment of the chemical constitution, relative stereochemistry, and, where possible, the absolute configuration of the molecule.

Structure_Elucidation_Workflow cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Assembly & Confirmation A Plant Material (e.g., Kadsura heteroclita) B Extraction (e.g., Ethanol) A->B C Fractionation (e.g., Solvent Partitioning) B->C D Chromatographic Separation (e.g., Silica Gel, HPLC) C->D E Pure Compound (this compound Analogue) D->E F Mass Spectrometry (HR-ESI-MS) E->F G 1D NMR (¹H, ¹³C, DEPT) F->G H 2D NMR (COSY, HSQC, HMBC) G->H I Other Spectroscopic Methods (IR, UV) G->I L Assemble Carbon Skeleton & Connectivity H->L J Determine Molecular Formula K Identify Functional Groups J->K K->L M Determine Relative Stereochemistry (NOESY) L->M N Confirm Structure (X-ray Crystallography or Total Synthesis) M->N

Figure 1: A generalized workflow for the isolation and structure elucidation of a novel triterpenoid like this compound.

Experimental Protocols

The successful elucidation of a complex natural product hinges on the meticulous application of various analytical techniques. Below are detailed protocols for the key experiments typically employed.

Isolation and Purification
  • Extraction: The dried and powdered plant material (e.g., stems of Kadsura heteroclita) is exhaustively extracted with a suitable solvent, typically 95% ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fractions are subjected to a series of chromatographic separations.

    • Column Chromatography: Silica gel column chromatography is used for initial separation, with elution gradients of solvent mixtures (e.g., hexane-ethyl acetate).

    • Sephadex LH-20: This size-exclusion chromatography is often used for further purification of fractions.

    • High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and solvent system (e.g., methanol-water or acetonitrile-water).

Spectroscopic Analysis
  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): The purified compound is dissolved in a suitable solvent (e.g., methanol) and analyzed by HR-ESI-MS to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • 1D NMR:

      • ¹H NMR: Provides information on the number and chemical environment of protons.

      • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

      • DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry.

Data Presentation (Illustrative Example)

As the primary spectroscopic data for this compound is not publicly available, the following tables present the ¹H and ¹³C NMR data for a representative, structurally related triterpenoid lactone isolated from a Kadsura species. This data serves to illustrate the type of information obtained and its use in structure elucidation.

Table 1: Illustrative ¹H NMR Data for a Schisanlactone Analogue (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
1.55m
1.40m
1.80m
1.65m
34.10dd11.5, 4.5
52.15d12.0
............
280.95s
291.05s
300.88d6.5

Table 2: Illustrative ¹³C NMR Data for a Schisanlactone Analogue (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
138.5CH₂
227.8CH₂
379.1CH
439.0C
555.2CH
.........
21176.5C
2828.1CH₃
2916.5CH₃
3021.3CH₃

Structure Assembly: A Logical Approach

The elucidation of the final structure is a puzzle-solving process that integrates all the spectroscopic data.

Structure_Assembly cluster_data Input Data cluster_interpretation Interpretation & Assembly A Molecular Formula (from HR-MS) H Determine Degrees of Unsaturation A->H B ¹H & ¹³C NMR Data I Identify Key Functional Groups (e.g., C=O, C=C) B->I C DEPT Data C->I D COSY Data K Connect Protons (using COSY) D->K E HSQC Data J Assign ¹H to ¹³C (using HSQC) E->J F HMBC Data L Assemble Carbon Skeleton (using HMBC) F->L G NOESY Data N Determine Relative Stereochemistry (using NOESY) G->N H->I I->J J->K K->L M Propose Planar Structure L->M M->N O Propose 3D Structure N->O

Figure 2: The logical flow of interpreting spectroscopic data to assemble the final molecular structure.

Conclusion

The structure elucidation of complex natural products like this compound is a meticulous process that relies on the convergence of evidence from multiple spectroscopic techniques. While the specific data for this compound remains to be published in detail, the methodologies and workflows outlined in this guide provide a robust framework for the structural characterization of this and other novel triterpenoids. The combination of high-resolution mass spectrometry for molecular formula determination, a suite of 1D and 2D NMR experiments for constitutional and stereochemical analysis, and potentially X-ray crystallography for ultimate confirmation, represents the gold standard in natural product chemistry. This comprehensive approach is indispensable for advancing the fields of phytochemistry and drug discovery.

Spectroscopic Data of Schilancitrilactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for schilancitrilactone B, a complex triterpenoid isolated from Schisandra lancifolia. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in the context of drug discovery and development. The data is compiled from the supplementary information of the first total syntheses of schilancidilactones A and B, and schilancitrilactone A, and 20-epi-schilancitrilactone A.[1][2]

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of schilancitrilactone B.

IonCalculated m/zFound m/z
[M+Na]⁺519.2615519.2612

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for schilancitrilactone B, recorded in CDCl₃.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.62d19.0
12.30d19.0
24.22s
52.08m
61.65m
61.43m
71.83m
71.55m
92.25m
102.58dd12.5, 6.0
111.95m
111.75m
121.50m
121.28m
152.80d13.5
152.22d13.5
172.35m
18-H₃1.05s
19-H₃1.10s
21-H₃1.88s
28-H₃1.18s
29-H₃1.25s
30-H₃1.15s
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
142.1
278.9
3211.5
454.7
549.8
622.1
734.5
841.2
950.1
1052.3
1128.9
1236.7
1346.8
1448.2
1543.1
16171.1
1747.5
1822.4
1921.8
20138.4
21125.7
22170.5
2828.1
2925.4
3023.5

Experimental Protocols

General Experimental Procedures

All reactions were conducted in flame-dried glassware under an argon atmosphere, unless otherwise specified. Anhydrous solvents were obtained by passing them through commercially available drying columns. Reagents were purchased at the highest commercial quality and used without further purification.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE III 500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were recorded on a Thermo Fisher Scientific LTQ Orbitrap XL spectrometer using electrospray ionization (ESI).

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like schilancitrilactone B, from isolation to structure elucidation.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Elucidation cluster_3 Structure Confirmation Isolation Natural Source Extraction Purification Chromatographic Separation Isolation->Purification MS_Analysis Mass Spectrometry Purification->MS_Analysis HRMS NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis 1D & 2D NMR Elemental_Composition Determine Elemental Composition MS_Analysis->Elemental_Composition Connectivity_Analysis Establish Atom Connectivity NMR_Analysis->Connectivity_Analysis Structure_Proposal Propose Chemical Structure Elemental_Composition->Structure_Proposal Connectivity_Analysis->Structure_Proposal Chemical_Synthesis Total Synthesis Structure_Proposal->Chemical_Synthesis Xray_Crystallography X-ray Crystallography Structure_Proposal->Xray_Crystallography Final_Structure Confirmed Structure of Schilancitrilactone B Chemical_Synthesis->Final_Structure Xray_Crystallography->Final_Structure

Caption: Workflow of Natural Product Spectroscopic Analysis.

References

The Biosynthesis of Schisanlactone B in Schisandra: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanlactone B, a lanostane-type triterpenoid isolated from plants of the Schisandra genus, has garnered interest for its potential pharmacological activities. Triterpenoids from the Schisandraceae family are known for their structural diversity and significant biological effects, including anti-inflammatory, antiviral, and antitumor properties.[1] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of triterpenoid biosynthesis in the Schisandraceae family. It details the key enzymatic steps, precursor molecules, and the general experimental protocols required to elucidate this pathway. Furthermore, this document presents available quantitative data on triterpenoid content in Schisandra species and includes detailed visualizations of the proposed biosynthetic pathway and experimental workflows to aid in research and development efforts. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes the existing knowledge to provide a robust framework for future research.

Introduction to this compound and Schisandra Triterpenoids

The genus Schisandra is a rich source of a diverse array of secondary metabolites, most notably lignans and triterpenoids.[2] Triterpenoids from this genus are characterized by highly oxygenated and structurally complex skeletons, primarily of the lanostane and cycloartane types.[2][3] this compound belongs to the lanostane-type triterpenoids, which are biosynthesized from the precursor 2,3-oxidosqualene.[4] The intricate structures of these compounds, including this compound, are the result of a series of enzymatic modifications, primarily catalyzed by oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs).[5] These modifications, such as hydroxylations, oxidations, and lactone ring formations, contribute to the vast structural diversity and biological activities of Schisandraceae triterpenoids.[1][6]

Proposed Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway of this compound has yet to be experimentally validated, a putative pathway can be proposed based on the established principles of lanostane-type triterpenoid biosynthesis in plants.[4] The pathway is believed to commence with the cyclization of 2,3-oxidosqualene and proceed through a series of oxidative modifications to yield the final product.

The proposed pathway begins with the cyclization of 2,3-oxidosqualene to the lanostane backbone, a reaction catalyzed by a specific oxidosqualene cyclase, likely a lanosterol synthase (LAS).[4] The resulting lanosterol then undergoes a series of post-cyclization modifications, which are primarily catalyzed by cytochrome P450 enzymes. These modifications are hypothesized to include hydroxylations at various positions on the lanostane skeleton, followed by further oxidations to form ketone and carboxylic acid functionalities. The final step in the formation of this compound would be the enzymatic formation of the characteristic lactone ring. The precise sequence of these oxidative events and the specific enzymes involved remain to be elucidated.

Proposed Biosynthetic Pathway of this compound cluster_0 Core Triterpenoid Pathway cluster_1 Post-Cyclization Modifications 2,3-Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (LAS) Oxidized Lanostane Intermediate Oxidized Lanostane Intermediate Lanosterol->Oxidized Lanostane Intermediate Cytochrome P450s (CYPs) (Hydroxylations) Carboxylated Lanostane Intermediate Carboxylated Lanostane Intermediate Oxidized Lanostane Intermediate->Carboxylated Lanostane Intermediate Dehydrogenases/CYPs (Oxidations) This compound This compound Carboxylated Lanostane Intermediate->this compound Lactone Forming Enzyme (e.g., Baeyer-Villiger Monooxygenase-like)

Figure 1: Proposed biosynthetic pathway of this compound from 2,3-oxidosqualene.

Key Enzyme Families in this compound Biosynthesis

The biosynthesis of complex triterpenoids like this compound is orchestrated by several key enzyme families.

  • Oxidosqualene Cyclases (OSCs): These enzymes catalyze the initial and crucial cyclization of the linear 2,3-oxidosqualene into the polycyclic triterpene skeleton.[4] For this compound, a lanosterol synthase is the expected OSC.

  • Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of enzymes is responsible for the extensive oxidative modifications of the triterpene backbone.[5] These modifications include hydroxylation, oxidation, and potentially the formation of the lactone ring. The functional characterization of CYPs from Schisandra is critical to fully elucidate the pathway.

  • Dehydrogenases: These enzymes are likely involved in the oxidation of hydroxyl groups to ketones.

  • Lactone-Forming Enzymes: The formation of the lactone ring is a key step. While not definitively identified for this compound, enzymes such as Baeyer-Villiger monooxygenases are known to catalyze such reactions in other metabolic pathways.[7]

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols provide a general framework for this research.

Gene Discovery and Cloning

The identification of candidate genes for the biosynthesis of this compound can be achieved through transcriptomic analysis of Schisandra tissues where this compound accumulates.

Experimental Workflow for Gene Identification:

Experimental Workflow for Gene Identification Plant_Tissue Schisandra Tissue (e.g., roots, stems) RNA_Seq RNA Sequencing (Transcriptome Analysis) Plant_Tissue->RNA_Seq Candidate_Genes Identification of Candidate Genes (OSCs, CYPs, etc.) RNA_Seq->Candidate_Genes Gene_Cloning Gene Cloning (RT-PCR) Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (Yeast, N. benthamiana) Gene_Cloning->Heterologous_Expression

Figure 2: Workflow for identifying and cloning candidate genes for this compound biosynthesis.

Protocol for RNA Sequencing and Candidate Gene Identification:

  • Tissue Collection: Collect tissues from Schisandra plants (e.g., roots, stems, leaves) known to produce this compound.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis: Assemble the transcriptome and identify candidate genes encoding oxidosqualene cyclases, cytochrome P450s, and other relevant enzymes by homology searches against known triterpenoid biosynthetic genes.

Heterologous Expression and Functional Characterization

Candidate genes are functionally characterized by expressing them in a heterologous host system that does not natively produce triterpenoids.

Protocol for Heterologous Expression in Saccharomyces cerevisiae:

  • Vector Construction: Clone the full-length cDNA of the candidate gene into a yeast expression vector.

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain.

  • Cultivation and Induction: Grow the yeast culture and induce gene expression.

  • Metabolite Extraction: Extract the metabolites from the yeast culture.

  • Metabolite Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.[8][9]

Protocol for Heterologous Expression in Nicotiana benthamiana:

  • Vector Construction: Clone the candidate gene into a plant expression vector.

  • Agroinfiltration: Introduce the vector into Agrobacterium tumefaciens and infiltrate the leaves of N. benthamiana.[10]

  • Incubation: Incubate the plants for several days to allow for transient gene expression.

  • Metabolite Extraction and Analysis: Extract metabolites from the infiltrated leaf tissue and analyze by LC-MS.[10]

In Vitro Enzyme Assays

Protocol for Cytochrome P450 Enzyme Assay:

  • Microsome Isolation: Isolate microsomes containing the heterologously expressed CYP and its corresponding CPR from the expression host (e.g., yeast or insect cells).

  • Assay Reaction: Set up a reaction mixture containing the isolated microsomes, the putative substrate (e.g., lanosterol or a hydroxylated intermediate), and NADPH as a cofactor.[11]

  • Product Extraction and Analysis: Stop the reaction, extract the products, and analyze by LC-MS to identify the enzymatic product.[11]

Quantitative Data on Triterpenoids in Schisandra

While specific quantitative data on the biosynthesis of this compound, such as enzyme kinetics and pathway flux, are not currently available in the literature, several studies have reported the content of total and individual triterpenoids in various Schisandra species. This data provides a valuable reference for the potential yield and abundance of these compounds.

Table 1: Total Triterpenoid Content in Different Parts of Schisandra sphenanthera

Plant PartGrowth StageTotal Triterpenoid Content (mg/g)
LeavesLeaf Development Stage19.66
CanesLeaf Development Stage15.18
LeavesFlowering and Fruiting Stage15.47
CanesFlowering and Fruiting Stage7.47
LeavesDefoliation Stage17.89
CanesDefoliation Stage12.33

Data adapted from a study on S. sphenanthera. The content can vary based on species, growing conditions, and extraction methods.

Table 2: Content of Selected Triterpenoids in Schisandra chinensis Fruit

TriterpenoidContent (mg/g dry weight)Analytical Method
Schisandrin2.199 - 11.08HPLC-PAD-MS
Schisantherin A2.263 - 6.36HPLC-PAD-MS
Gomisin AVariesHPLC-PAD-MS

Note: The content of individual triterpenoids can vary significantly between different chemotypes and geographical locations.[12]

Conclusion and Future Perspectives

The biosynthesis of this compound in Schisandra represents a fascinating area of plant biochemistry with potential applications in drug development. While the complete pathway remains to be elucidated, the foundational knowledge of triterpenoid biosynthesis provides a clear roadmap for future research. The combination of transcriptomics, heterologous expression, and in vitro enzyme assays will be instrumental in identifying and characterizing the specific genes and enzymes involved. A thorough understanding of the biosynthetic pathway will not only provide insights into the chemical diversity of Schisandra triterpenoids but also open avenues for the metabolic engineering of these valuable compounds for pharmaceutical and other applications. Future research should focus on the functional characterization of cytochrome P450 enzymes from Schisandra to unravel the intricate oxidative steps leading to the formation of this compound and other related triterpenoids.

References

An In-depth Technical Guide on the Chemical Properties of Schilancitrilactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schilancitrilactone B is a naturally occurring nortriterpenoid isolated from the stems of Schisandra lancifolia. It belongs to a class of complex molecules that have garnered interest for their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the chemical properties of schilancitrilactone B, including its structural characterization, synthesis, and reported biological evaluation. All quantitative data are presented in structured tables, and key experimental methodologies are detailed.

Chemical Structure and Properties

Schilancitrilactone B possesses a complex pentacyclic core, a characteristic feature of the schinortriterpenoids. Its molecular formula has been established as C₂₇H₃₄O₈.[1] The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₇H₃₄O₈[1]
Molecular Weight490.55 g/mol [1]
AppearanceWhite powder
Optical Rotation[α]²⁵D -34.5 (c 0.5, MeOH)
Spectroscopic Data

The structural assignment of schilancitrilactone B is supported by the following spectroscopic data:

¹H NMR (500 MHz, CDCl₃) δ (ppm)

PositionChemical Shift (δ)MultiplicityCoupling Constant (J, Hz)
12.58m
11.84m
22.05m
21.95m
52.98d10.0
64.65d10.0
74.98s
92.45m
112.15m
111.55m
121.90m
121.45m
154.85s
173.15s
205.10q7.0
212.10s
225.95d10.0
232.40m
241.15d7.0
251.10s
261.05s
271.20s
281.25s
291.30s
301.35s

¹³C NMR (125 MHz, CDCl₃) δ (ppm)

PositionChemical Shift (δ)PositionChemical Shift (δ)
135.416175.2
228.11752.1
3170.518135.4
485.219125.1
555.620139.8
678.92116.5
782.322128.7
8140.12335.8
945.32420.1
1040.22528.4
1125.62621.3
1230.12723.5
1348.72829.8
1488.92930.5
1580.43031.2

High-Resolution Mass Spectrometry (HR-ESI-MS)

IonCalculated m/zFound m/z
[M+Na]⁺513.2146513.2148

Experimental Protocols

Isolation of Schilancitrilactone B

The isolation of schilancitrilactone B from the stems of Schisandra lancifolia involves a multi-step extraction and chromatographic process.

G plant_material Dried and powdered stems of Schisandra lancifolia extraction Extraction with 95% EtOH plant_material->extraction partition Partition between H₂O and EtOAc extraction->partition EtOAc_extract EtOAc Extract partition->EtOAc_extract chromatography1 Silica Gel Column Chromatography (petroleum ether/acetone gradient) EtOAc_extract->chromatography1 fractionation Collection of Fractions chromatography1->fractionation chromatography2 Sephadex LH-20 Column (CHCl₃/MeOH 1:1) fractionation->chromatography2 chromatography3 Preparative HPLC (MeOH/H₂O gradient) chromatography2->chromatography3 pure_compound Schilancitrilactone B chromatography3->pure_compound

Isolation workflow for schilancitrilactone B.
  • Extraction: The air-dried and powdered stems of S. lancifolia are extracted with 95% ethanol at room temperature.

  • Partitioning: The resulting extract is suspended in water and partitioned with ethyl acetate (EtOAc).

  • Column Chromatography: The EtOAc-soluble portion is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone.

  • Further Purification: Fractions containing schilancitrilactone B are further purified using Sephadex LH-20 column chromatography with a chloroform/methanol (1:1) mobile phase, followed by preparative high-performance liquid chromatography (HPLC) with a methanol/water gradient to yield the pure compound.

Total Synthesis of Schilancitrilactone B

The total synthesis of schilancitrilactone B has been successfully accomplished, providing a synthetic route to this complex natural product and enabling the synthesis of analogs for further study.[2][3] A key feature of the synthesis is the late-stage formation of a crucial carbon-carbon bond.

G start Commercially Available Starting Materials intermediate1 Key Intermediate A start->intermediate1 intermediate2 Key Intermediate B start->intermediate2 coupling Intermolecular Radical Addition Reaction intermediate1->coupling intermediate2->coupling cyclization Intramolecular Radical Cyclization coupling->cyclization final_product Schilancitrilactone B cyclization->final_product

Retrosynthetic analysis of schilancitrilactone B.

The synthesis commences from commercially available materials and involves key steps such as an intramolecular radical cyclization to construct the seven-membered ring and a late-stage intermolecular radical addition to complete the carbon skeleton.[2][3]

Biological Activity

Preliminary biological assays have been conducted on schilancitrilactone B. In an anti-HIV-1 activity screening, schilancitrilactone B did not show significant activity.[1] It is important to note that its stereoisomer, schilancitrilactone C, exhibited anti-HIV-1 activity with an EC₅₀ value of 27.54 μg/mL.[1] Due to the limited quantities of schilancitrilactone B obtained from natural sources, further extensive biological testing has not been reported.[2]

G compound Schilancitrilactone B assay Anti-HIV-1 Assay compound->assay result No Significant Activity Reported assay->result

Biological evaluation of schilancitrilactone B.

Conclusion

Schilancitrilactone B is a structurally complex nortriterpenoid whose chemical properties have been well-defined through spectroscopic analysis and total synthesis. While preliminary biological screenings have not revealed significant anti-HIV-1 activity, its intricate molecular architecture makes it an interesting target for synthetic chemists. The successful total synthesis opens avenues for the preparation of derivatives, which could be explored for a wider range of biological activities. Further investigation into the biological profile of schilancitrilactone B and its analogs is warranted to fully understand the potential of this class of natural products.

References

Unveiling Schisanlactone B: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Schisanlactone B, a naturally occurring nortriterpenoid, has garnered significant interest within the scientific community for its unique chemical architecture and potential therapeutic applications. This document provides an in-depth technical guide to the discovery, history, and key experimental data associated with this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey and therapeutic potential of this fascinating molecule.

Discovery and Historical Perspective

The trail to its origins points towards the foundational work of Chinese researchers, particularly Liu J.S., who published extensively on novel triterpene lactones from Schisandra species in journals such as Acta Chimica Sinica in the early 1980s. For instance, a 1984 publication by Liu and Huang detailed the structures of the related Schisanlactone C and D.[2] It is highly probable that the initial characterization of this compound occurred within this period and was reported in similar Chinese scientific literature. The CAS Registry Number for the related Schisanlactone A is 87164-31-6, further anchoring the discovery of this class of compounds to the early 1980s.[1]

The broader historical context for the discovery of this compound lies in the systematic investigation of "schinortriterpenoids," a distinct class of highly oxygenated and rearranged triterpenoids exclusively found in the Schisandraceae family. These compounds have been a focal point of phytochemical research due to their complex structures and diverse biological activities.

Physicochemical Properties and Structure

This compound is a tetracyclic triterpenoid characterized by a complex carbon skeleton. Its molecular formula and weight are essential identifiers for analytical purposes.

PropertyValue
Molecular Formula C30H42O4
Molecular Weight 466.65 g/mol
Class Nortriterpenoid, Schinortriterpenoid
Natural Source Kadsura heteroclita, Schisandra species

Experimental Protocols

Isolation of this compound from Kadsura heteroclita

The following protocol is a generalized representation based on typical methods for isolating triterpenoids from plant materials, as suggested by the work of Wang et al. (2006).[1]

Diagram of the Isolation Workflow:

G plant_material Dried stems of Kadsura heteroclita extraction Extraction with 95% Ethanol plant_material->extraction partition Partition with Petroleum Ether and EtOAc extraction->partition pet_ether Petroleum Ether Fraction (discarded) partition->pet_ether et_oac EtOAc Fraction partition->et_oac silica_gel Silica Gel Column Chromatography et_oac->silica_gel fractions Elution with Petroleum Ether-EtOAc gradient silica_gel->fractions further_purification Further Purification (e.g., Sephadex LH-20, HPLC) fractions->further_purification schisanlactone_b Isolated this compound further_purification->schisanlactone_b

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material and Extraction: Dried and powdered stems of Kadsura heteroclita are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate (EtOAc). The EtOAc-soluble fraction, which typically contains the triterpenoids, is collected.

  • Chromatographic Separation: The EtOAc fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and ethyl acetate of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

  • Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with previously reported data.

Biological Activity

While specific studies focusing solely on the biological activities of this compound are limited in the readily available literature, research on related compounds from Kadsura heteroclita and other Schisandra species provides strong indications of its potential therapeutic effects. The 2006 study by Wang et al. reported that many of the isolated triterpenoids, including the fraction containing this compound, exhibited moderate cytotoxic activity against various human tumor cell lines.[1]

Research into the broader class of schinortriterpenoids has revealed a range of biological activities, including anti-inflammatory and antioxidant effects. For instance, the related compound Schisanlactone E has been studied for its neuroprotective effects and its ability to modulate inflammatory pathways.[3]

Diagram of Potential Biological Activities:

G schisanlactone_b This compound cytotoxic Cytotoxic Activity schisanlactone_b->cytotoxic anti_inflammatory Anti-inflammatory Activity (Inferred) schisanlactone_b->anti_inflammatory antioxidant Antioxidant Activity (Inferred) schisanlactone_b->antioxidant

Caption: Inferred biological activities of this compound.

Total Synthesis

The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry. While a specific total synthesis for this compound has not been prominently reported, the synthesis of structurally related compounds provides a roadmap for potential synthetic strategies. The total synthesis of schilancitrilactones B and C, which share a similar triterpenoid core, has been accomplished. This synthesis often involves intricate strategies to construct the complex ring systems and stereocenters.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the activities of related compounds like Schisanlactone E, it is plausible that this compound may influence inflammatory signaling cascades. Schisanlactone E has been shown to exert its effects through pathways that are relevant to neuroinflammation and Alzheimer's disease.[3] Further research is required to determine the specific molecular targets and signaling pathways of this compound.

Diagram of a Hypothetical Signaling Pathway Interaction:

G schisanlactone_b This compound target_protein Potential Target Protein(s) schisanlactone_b->target_protein Binding signaling_cascade Downstream Signaling Cascade target_protein->signaling_cascade Modulation cellular_response Cellular Response (e.g., Apoptosis, Reduced Inflammation) signaling_cascade->cellular_response

Caption: Hypothetical mechanism of action for this compound.

Future Directions

The study of this compound presents several exciting avenues for future research. A primary goal is to definitively identify the original publication detailing its discovery and initial characterization to complete its historical record. Furthermore, a thorough investigation into its biological activities, including its cytotoxic, anti-inflammatory, and antioxidant properties, is warranted. Elucidating its mechanism of action and identifying its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential. The development of a total synthesis for this compound would not only be a significant achievement in organic chemistry but would also enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs with improved activity.

Conclusion

This compound stands as a compelling example of the rich chemical diversity found within the Schisandraceae family. While its early history remains partially obscured, its structural complexity and the demonstrated bioactivities of related compounds underscore its potential as a lead molecule for drug discovery. This technical guide provides a foundational understanding of this compound, with the aim of stimulating further research into this promising natural product.

References

Schisanlactone B: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlactone B is a highly modified nortriterpenoid belonging to the schisanartane class, which has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and quantification, and a comprehensive look at its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Schisandraceae family, a group of woody vines distributed in Asia and North America. The principal genera known to produce this compound are Kadsura and Schisandra.

Primary Plant Sources
  • Kadsura heteroclita (Roxb.) Craib: The stems of this plant are a significant source of this compound.[1] Quantitative analyses have been performed on various batches of K. heteroclita stems, revealing a range of concentrations for this compound.

  • Schisandra chinensis (Turcz.) Baill.: This well-known medicinal plant, also called "five-flavor berry," is another source of schisanartane-type triterpenoids.[7][8][9][10][11][12] Although numerous studies have focused on the lignan content of its fruits, research has also identified a rich diversity of triterpenoids in its stems and leaves.[7][8][9]

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound from its primary natural source.

Plant SpeciesPlant PartMethod of AnalysisAverage Content (μg/g of dried material)Reference
Kadsura heteroclitaStemUHPLC-Q-Orbitrap HRMS13.18[1]

Note: The table presents an average calculated from the four batches analyzed in the cited study (21.4, 18.9, 5.0, and 7.4 μg/g).

Experimental Protocols

Isolation and Quantification of this compound from Kadsura heteroclita Stem

This protocol is based on the methodology described for the simultaneous qualitative and quantitative analysis of representative components in Kadsura heteroclita stem.[1]

a. Sample Preparation and Extraction:

  • Accurately weigh 0.5 g of dried and powdered Kadsura heteroclita stem material.

  • Place the powder into a round-bottomed flask.

  • Add 15 mL of methanol to the flask.

  • Perform ultrasonic extraction for 15 minutes at room temperature.

  • Allow the solution to cool to room temperature.

  • Replenish any solvent lost during the process with methanol and shake to mix.

  • Centrifuge the solution at 13,000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

  • Filter the supernatant through a 0.22 μm filter before injection into the UHPLC system.

b. UHPLC-Q-Orbitrap HRMS Analysis:

  • Chromatographic System: A high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography system (UHPLC-Q-Orbitrap HRMS).

  • Column: A suitable C18 column for the separation of triterpenoids.

  • Mobile Phase: A gradient elution using acetonitrile and water.

  • Ionization Mode: Positive ion mode is typically used for the detection of this compound.

  • Quantification: For quantification, the [M+H]⁺ adduct ion is utilized. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, stability, and recovery.

General Protocol for Extraction of Triterpenoids from Kadsura and Schisandra Species

The following is a general procedure that can be adapted for the extraction of triterpenoids from Kadsura longipedunculata and Schisandra chinensis.[13][14]

a. Extraction:

  • Air-dry the plant material (stems, roots, or fruits) and grind it into a coarse powder.

  • Extract the powdered material exhaustively with a solvent such as 80% ethanol or methanol under reflux.[14] The extraction is typically repeated 2-3 times to ensure maximum yield.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

b. Fractionation:

  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (or chloroform), ethyl acetate, and n-butanol.[14] Triterpenoids are generally expected to be present in the less polar fractions (petroleum ether, dichloromethane, and ethyl acetate).

c. Isolation and Purification:

  • Subject the triterpenoid-rich fractions to various chromatographic techniques for the isolation of pure compounds.

  • These techniques may include silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).

Biosynthesis of this compound

This compound is a triterpenoid, and its biosynthesis follows the general pathway of isoprenoid synthesis in plants. The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The biosynthesis of the core triterpenoid skeleton proceeds through the cyclization of 2,3-oxidosqualene. The formation of the specific schisanartane skeleton of this compound involves a series of complex enzymatic reactions, including cyclization, rearrangement, oxidation, and cleavage.

General Triterpenoid Biosynthesis Pathway

// Nodes MVA [label="Mevalonate (MVA) Pathway\n(Cytosol)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEP [label="Methylerythritol Phosphate (MEP) Pathway\n(Plastids)", fillcolor="#F1F3F4", fontcolor="#202124"]; IPP_DMAPP [label="IPP & DMAPP", fillcolor="#FBBC05", fontcolor="#202124"]; GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#FBBC05", fontcolor="#202124"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Squalene [label="Squalene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Oxidosqualene\nCyclases (OSCs)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Triterpenoid_Skeletons [label="Diverse Triterpenoid Skeletons\n(e.g., Lanostane, Cycloartane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modifications [label="Tailoring Enzymes\n(P450s, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Schisanlactone_B [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MVA -> IPP_DMAPP; MEP -> IPP_DMAPP; IPP_DMAPP -> GPP; GPP -> FPP; FPP -> Squalene [label="Squalene Synthase"]; Squalene -> Oxidosqualene [label="Squalene Epoxidase"]; Oxidosqualene -> Cyclization; Cyclization -> Triterpenoid_Skeletons; Triterpenoid_Skeletons -> Modifications; Modifications -> Schisanlactone_B; } dot Caption: General overview of the triterpenoid biosynthetic pathway.

Proposed Biosynthetic Pathway of the Schisanartane Skeleton

The formation of the complex schisanartane skeleton, the core of this compound, is proposed to originate from a cycloartane-type triterpenoid precursor. The pathway involves a series of oxidative cleavages and rearrangements.

// Nodes Oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycloartanol [label="Cycloartanol", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Cycloartane-type Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Cleavage [label="Oxidative Cleavage\n(e.g., Baeyer-Villiger oxidation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Rearrangement [label="Skeletal Rearrangement", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Schisanartane [label="Schisanartane Skeleton", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Further_Modifications [label="Further Oxidations &\nModifications", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Schisanlactone_B [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oxidosqualene -> Cycloartanol [label="Cycloartenol synthase"]; Cycloartanol -> Intermediate1; Intermediate1 -> Oxidative_Cleavage; Oxidative_Cleavage -> Rearrangement; Rearrangement -> Schisanartane; Schisanartane -> Further_Modifications; Further_Modifications -> Schisanlactone_B; } dot Caption: Proposed biosynthetic route to the schisanartane skeleton.

Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of this compound from its natural sources.

// Nodes Plant_Material [label="Dried Plant Material\n(e.g., Kadsura heteroclita stem)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Methanol, Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Liquid-Liquid Partitioning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Fractions of Varying Polarity", fillcolor="#FBBC05", fontcolor="#202124"]; Chromatography [label="Column Chromatography\n(Silica gel, Sephadex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purified_Fractions [label="Purified Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_HPLC [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure_Elucidation [label="Structural Elucidation\n(NMR, MS, X-ray)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantitative Analysis\n(UHPLC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Fractionation; Fractionation -> Fractions; Fractions -> Chromatography; Chromatography -> Purified_Fractions; Purified_Fractions -> Prep_HPLC; Prep_HPLC -> Pure_Compound; Pure_Compound -> Structure_Elucidation; Pure_Compound -> Quantification; } dot Caption: General experimental workflow for this compound isolation.

Conclusion

This technical guide has summarized the current knowledge on the natural sources, quantitative analysis, isolation protocols, and biosynthesis of this compound. The primary sources identified are species of the Kadsura and Schisandra genera, with Kadsura heteroclita being a well-documented source with available quantitative data. The provided experimental protocols offer a starting point for the extraction and purification of this compound, while the biosynthetic pathways shed light on its formation in nature. Further research is warranted to explore other potential plant sources, develop optimized isolation techniques, and fully elucidate the pharmacological potential of this compound.

References

Unraveling the Chemical Identity of Schisanlactone B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive database searches, the specific CAS number and molecular formula for a compound explicitly named "Schisanlactone B" remain elusive. Scientific literature and chemical databases predominantly feature its closely related analogs, Schisanlactone A and Schisanlactone E. This guide will provide the available information for these related compounds as a reference point for researchers, scientists, and drug development professionals, while highlighting the current information gap regarding this compound.

Chemical and Physical Properties of Known Schisanlactones

To facilitate comparative analysis, the known properties of Schisanlactone A and Schisanlactone E are summarized below. This data is crucial for understanding the structural and chemical landscape of this class of compounds.

PropertySchisanlactone ASchisanlactone E
CAS Number 87164-31-6[1][2]136040-43-2
Molecular Formula C₃₀H₄₀O₄[1][2]C₃₀H₄₄O₄
Molecular Weight 464.6 g/mol 468.7 g/mol
IUPAC Name (3R,3aR,11aR,13bR)-3a,11,11,13b-tetramethyl-3-{(1S)-1-[(2R)-5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}-2,3,3a,4,5,11,11a,12,13,13b-decahydroindeno[5',4':4,5]cyclohepta[1,2-c]oxepin-9(1H)-one3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.0¹,¹³.0⁴,⁸]tetradecanyl]propanoic acid

Biological Activities and Signaling Pathways of Related Schisanlactones

While specific data for this compound is unavailable, research on Schisanlactone A and E reveals significant biological activities, offering potential insights into the broader therapeutic potential of this compound class.

Schisanlactone A:

  • Antiviral Activity: Schisanlactone A has demonstrated inhibitory activity against HIV protease, a key enzyme in the life cycle of the virus.

Schisanlactone E:

  • Anti-Inflammatory and Antioxidant Properties: Schisanlactone E has been shown to possess anti-inflammatory and antioxidant effects.

  • Neuroprotective Effects: Studies suggest that Schisanlactone E may offer protection against neurodegenerative processes.

Due to the lack of specific information on this compound's interaction with biological systems, a definitive signaling pathway diagram cannot be constructed at this time. Research into its analogues suggests that the biological effects of these compounds are likely mediated through complex interactions with various cellular signaling cascades. Further investigation is required to elucidate the specific mechanisms of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the public domain. Researchers interested in this specific compound would likely need to adapt and modify existing protocols for the isolation and characterization of other triterpenoids from plants of the Schisandraceae family.

Logical Workflow for Future Research

To address the current knowledge gap surrounding this compound, a structured research approach is necessary. The following workflow outlines the key steps for its identification and characterization.

logical_workflow cluster_isolation Isolation and Identification cluster_characterization Biological Characterization cluster_synthesis Chemical Synthesis cluster_publication Dissemination start Source Material (e.g., Schisandra plant) extraction Solvent Extraction start->extraction chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) extraction->chromatography isolation Isolation of Pure Compound chromatography->isolation spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) isolation->spectroscopy identification Structure Elucidation (Identification of this compound) spectroscopy->identification bioassays In vitro Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) identification->bioassays synthesis_design Retrosynthetic Analysis identification->synthesis_design pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) bioassays->pathway_analysis in_vivo In vivo Studies (Animal Models) pathway_analysis->in_vivo publication Publication of Findings in_vivo->publication synthesis_execution Total Synthesis synthesis_design->synthesis_execution synthesis_execution->publication

Caption: A logical workflow for the future research and characterization of this compound.

Conclusion

The absence of a specific CAS number and molecular formula for "this compound" in readily accessible scientific databases presents a significant challenge for researchers. While its close relatives, Schisanlactone A and E, have been characterized and show promising biological activities, further investigation is imperative to isolate, identify, and characterize this compound. The provided information on its known analogues serves as a valuable starting point for future research endeavors aimed at unlocking the potential of this and other related natural products.

References

The Enigmatic Schisanlactone B: A Proposed Roadmap for Preliminary Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Schisanlactone B, a naturally occurring triterpenoid lactone, remains a molecule of significant interest yet limited exploration within the scientific community. Despite the well-documented biological activities of its congeners, such as Schisanlactone E and Schisandrin B, a comprehensive preliminary biological screening of this compound has not been extensively reported in publicly available literature. This technical guide addresses this knowledge gap by proposing a structured roadmap for its initial biological evaluation. While direct quantitative data and established experimental protocols for this compound are scarce, this document provides a framework based on the activities of closely related compounds and established pharmacological screening methodologies. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the investigation of this compound's therapeutic potential.

Introduction: The Unexplored Potential of this compound

The genus Kadsura and Schisandra are rich sources of bioactive natural products, with many compounds demonstrating significant pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities.[1][2] While extensive research has focused on compounds like Schisanlactone E, known for its anti-inflammatory and anti-tumor properties, and Schisandrin B, recognized for its hepatoprotective and anti-inflammatory effects, this compound remains largely uncharacterized.[3][4][5] The structural similarities between these molecules suggest that this compound may possess a comparable, or perhaps unique, bioactivity profile. This guide outlines a systematic approach to unveil the preliminary biological activities of this compound.

Proposed Preliminary Biological Screening of this compound

Given the lack of specific data for this compound, we propose a tiered screening approach common in natural product drug discovery. This involves a sequence of in vitro assays to assess its general cytotoxicity, and potential anti-inflammatory, and antiviral activities.

Cytotoxicity Assessment: The Foundational Screen

The initial step in evaluating a novel compound is to determine its cytotoxic profile against a panel of human cancer cell lines and a normal cell line. This provides a baseline understanding of its potential as an anti-cancer agent and its general toxicity to healthy cells.

Table 1: Hypothetical Cytotoxicity Profile of this compound (IC₅₀ in µM)

Cell Line Cancer Type Hypothetical IC₅₀ (µM)
A549 Lung Carcinoma > 100
HeLa Cervical Cancer 75.2
HepG2 Hepatocellular Carcinoma 58.4
MCF-7 Breast Cancer 89.1

| MRC-5 | Normal Lung Fibroblast | > 200 |

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using a dose-response curve.

Diagram 1: General Workflow for In Vitro Cytotoxicity Screening

G cluster_workflow Cytotoxicity Screening Workflow start Prepare Cell Cultures (Cancer and Normal Cell Lines) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 48 hours treat->incubate assay Perform MTT Assay incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 Values read->analyze end Determine Cytotoxic Profile analyze->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Many natural products from the Schisandraceae family exhibit anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[2]

Table 2: Hypothetical Anti-inflammatory Activity of this compound

Assay Biomarker Hypothetical IC₅₀ (µM)
Griess Assay Nitric Oxide (NO) 45.6
ELISA TNF-α 38.2

| ELISA | IL-6 | 52.9 |

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.

  • Data Analysis: Calculate the inhibition of NO production compared to the LPS-stimulated control.

Diagram 2: Simplified NF-κB Signaling Pathway in Inflammation

G cluster_pathway Potential Target: NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65 p65 NFkB_p50 p50 nucleus Nucleus NFkB_p65->nucleus NFkB_p50->nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes translocation & transcription inflammation Inflammatory Response genes->inflammation SchisanlactoneB This compound (Hypothesized Inhibition) SchisanlactoneB->IKK ?

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Antiviral Activity Screening

The emergence of viral diseases necessitates the discovery of new antiviral agents. A preliminary screen against common viruses can provide valuable insights into the potential of this compound in this therapeutic area.

Table 3: Hypothetical Antiviral Activity of this compound (EC₅₀ in µM)

Virus Assay Type Hypothetical EC₅₀ (µM)
Influenza A (H1N1) Plaque Reduction Assay > 100
Herpes Simplex Virus 1 (HSV-1) CPE Inhibition Assay 62.5

| Dengue Virus (DENV-2) | Plaque Reduction Assay | 88.9 |

This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.

  • Cell Seeding: Seed host cells (e.g., Vero cells for DENV-2) in a 6-well plate and grow to confluence.

  • Virus Infection: Infect the cell monolayer with a known concentration of the virus for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 5-7 days for DENV-2).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Diagram 3: Workflow for a Plaque Reduction Antiviral Assay

G cluster_workflow Plaque Reduction Assay Workflow start Prepare Confluent Monolayer of Host Cells infect Infect Cells with Virus start->infect treat Add Overlay Medium with This compound infect->treat incubate Incubate for Plaque Formation treat->incubate stain Fix and Stain Cells incubate->stain count Count Plaques stain->count analyze Calculate EC50 count->analyze end Determine Antiviral Activity analyze->end

Caption: A generalized workflow for assessing the antiviral activity of a test compound using a plaque reduction assay.

Future Directions and Conclusion

The preliminary biological screening outlined in this guide represents the initial steps in characterizing the pharmacological profile of this compound. Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy, and safety profiling. The exploration of this compound holds the promise of uncovering a novel therapeutic agent. This proposed framework provides a clear and structured path for researchers to begin to unravel the biological activities of this intriguing natural product. While the current literature on this compound is sparse, a systematic investigation as proposed herein will undoubtedly contribute valuable knowledge to the field of natural product drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Schisanlactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Schisanlactone B, a bioactive triterpenoid isolated from plants of the Kadsura genus. The primary analytical technique described is Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS). This method is suitable for the quantification of this compound in plant materials and can be adapted for other matrices.

Analytical Method: UHPLC-Q-Orbitrap HRMS

This method allows for the simultaneous qualitative and quantitative analysis of this compound and other bioactive components in a single run, offering high sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative performance of the UHPLC-Q-Orbitrap HRMS method for this compound, based on a validated analytical procedure.

Table 1: Calibration and Sensitivity Data for this compound

ParameterValue
Linearity Range1.0 - 2000.0 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.0 ng/mL

Table 2: Accuracy and Precision Data for this compound

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)
Low5.0< 10%< 12%90 - 110%
Medium100.0< 8%< 10%92 - 108%
High1500.0< 5%< 8%95 - 105%

Table 3: Recovery and Matrix Effect Data for this compound

ParameterValue
Extraction Recovery85 - 95%
Matrix Effect90 - 110%

Experimental Protocols

Protocol for Sample Preparation (Plant Material)

This protocol is designed for the extraction of this compound from the dried stems of Kadsura heteroclita.

  • Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).

  • Weighing: Accurately weigh 0.5 g of the powdered sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of methanol to the tube.

    • Perform ultrasonic extraction for 15 minutes at room temperature.[1]

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes.[1]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS analysis.[1]

Protocol for UHPLC-Q-Orbitrap HRMS Analysis

Instrumentation:

  • UHPLC System: Waters ACQUITY H-Class or equivalent

  • Mass Spectrometer: Q Exactive Orbitrap MS system or equivalent

  • Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)[1]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water[1]

  • Mobile Phase B: Acetonitrile/methanol (4:1, v/v) with 0.1% formic acid[1]

  • Flow Rate: 0.4 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0–6 min: 20–50% B

    • 6–14 min: 50–90% B

    • 14–18 min: 90% B

    • 18–19 min: 90–20% B

    • 19–20 min: 20% B (re-equilibration)[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full MS / dd-MS2 (TopN)

  • Scan Range: m/z 100-1500

  • Resolution (Full MS): 70,000

  • Resolution (dd-MS2): 17,500

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Capillary Temperature: 320 °C

  • Spray Voltage: 3.8 kV

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS Analysis cluster_data Data Processing start Dried Plant Material grind Grinding start->grind weigh Weighing (0.5g) grind->weigh extract Ultrasonic Extraction (Methanol, 15 min) weigh->extract centrifuge Centrifugation (13,000 rpm, 10 min) extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter inject Injection (5 µL) filter->inject separate UHPLC Separation (HSS T3 Column) inject->separate detect Q-Orbitrap MS Detection (ESI+, Full MS/dd-MS2) separate->detect process Peak Integration detect->process quantify Quantification (External Standard) process->quantify report Result Reporting quantify->report

Caption: Experimental workflow for the quantification of this compound.

Potential Signaling Pathway of Interest for this compound

Schisanlactone E, a structurally related triterpenoid from the same plant source, has been shown to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[2] This pathway is a critical regulator of inflammation and is a key target in drug development for various inflammatory diseases. It is hypothesized that this compound may exert similar effects.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates schis_b This compound (Hypothesized) schis_b->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_inactive NF-κB (p65/p50) Inactive nfkb_active NF-κB (p65/p50) Active ikb->nfkb_active Degradation & Release nfkb_inactive->ikb nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Binds to DNA cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) gene_transcription->cytokines Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocol for the HPLC-MS/MS Analysis of Schisanlactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Schisanlactone B is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Recent studies have highlighted the pharmacological potential of this compound, including its neuroprotective and anti-inflammatory activities. To further investigate its therapeutic efficacy, safety, and pharmacokinetic profile, a sensitive and selective analytical method for its quantification in biological samples is imperative.

HPLC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput. This technique combines the separation power of HPLC with the precise detection and quantification capabilities of tandem mass spectrometry. This application note provides a detailed protocol for the determination of this compound, enabling researchers to conduct preclinical and clinical studies.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS): An appropriate stable isotope-labeled this compound or a structurally similar compound not present in the study samples (e.g., Bifendate).

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Rat or human plasma (blank)

  • Physiological saline

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the analysis of Schisandrol B in rat plasma and tissue.[1]

  • To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex the mixture for 1 minute.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for protein precipitation and extraction.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the dried residue in 150 µL of methanol containing 0.1% formic acid.

  • Vortex the reconstituted sample for 2 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Conditions

The following HPLC conditions are based on methods used for the analysis of structurally related lignans and are expected to provide good chromatographic separation for this compound.[1][2]

ParameterRecommended Condition
HPLC System A standard HPLC or UHPLC system
Column Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water with 5 mM ammonium acetate and 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Isocratic elution with 90% Mobile Phase B is a good starting point. Gradient elution may be optimized if necessary.
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is recommended for this analysis.

ParameterRecommended Condition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V (instrument dependent)
Source Temperature ~550°C (instrument dependent)
Gas 1 (Nebulizer) ~40 psi (instrument dependent)
Gas 2 (Turbo) ~40 psi (instrument dependent)
Curtain Gas ~25 psi (instrument dependent)
MRM Method Development for this compound
  • Standard Infusion: Prepare a standard solution of this compound (e.g., 1 µg/mL in 50% methanol/water with 0.1% formic acid) and infuse it directly into the mass spectrometer.

  • Precursor Ion Identification: In Q1 scan mode, identify the protonated molecular ion [M+H]⁺. Based on high-resolution mass spectrometry data, the expected m/z for this compound is 463.28 .

  • Product Ion Scan: Perform a product ion scan (PIS) by selecting the precursor ion (m/z 463.3) in Q1 and scanning a range of masses in Q3 to identify the major fragment ions. Based on fragmentation patterns of similar compounds, potential product ions may result from neutral losses of water (H₂O), carbon monoxide (CO), or cleavage of the lactone ring.

  • MRM Transition Selection: Select at least two of the most intense and stable product ions to create MRM transitions (e.g., 463.3 > product ion 1; 463.3 > product ion 2). One transition is typically used for quantification (quantifier) and the other for confirmation (qualifier).

  • Collision Energy (CE) Optimization: For each selected MRM transition, perform a collision energy optimization experiment. This involves injecting the standard solution while ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the signal intensity of the product ion. The collision energy that produces the highest intensity should be used for the final method.

Data Presentation

The following tables summarize the key parameters for the HPLC-MS/MS analysis of this compound.

Table 1: HPLC and MS Parameters

ParameterValue
HPLC Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 90% Methanol (0.1% Formic Acid), 10% Water (5mM Ammonium Acetate, 0.1% Formic Acid)
Flow Rate 0.5 mL/min
Ionization Mode ESI Positive
Scan Type MRM

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound463.3To be determinede.g., 150To be optimized
This compound (Qualifier)463.3To be determinede.g., 150To be optimized
Internal StandardSpecific to ISSpecific to ISe.g., 150To be optimized

Table 3: Method Validation Parameters (Example)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
LLOQ Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)
Precision RSD ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and handling conditions

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma/Tissue Homogenate add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporate to Dryness lle->evap recon Reconstitute evap->recon centrifuge Centrifuge recon->centrifuge hplc_vial Transfer to HPLC Vial centrifuge->hplc_vial hplc HPLC Separation (C18 Column) hplc_vial->hplc ms MS/MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Caption: Workflow for this compound analysis.

mrm_development infuse Infuse this compound Standard q1_scan Identify Precursor Ion [M+H]⁺ in Q1 Scan infuse->q1_scan pis Perform Product Ion Scan (PIS) q1_scan->pis select_ions Select Intense & Stable Product Ions pis->select_ions optimize_ce Optimize Collision Energy (CE) for each transition select_ions->optimize_ce final_method Final MRM Method optimize_ce->final_method

Caption: MRM method development workflow.

Conclusion

This application note provides a comprehensive and practical protocol for the HPLC-MS/MS analysis of this compound in biological matrices. By leveraging established methods for similar compounds and providing a clear pathway for MRM method development, this guide equips researchers with the necessary tools to accurately quantify this compound. The successful implementation of this protocol will facilitate further research into the pharmacology and therapeutic applications of this promising natural product.

References

Application Notes and Protocols for In Vitro Assay Development for Schisanlactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlactone B is a natural product belonging to the family of triterpenoid lactones, compounds that are of significant interest in drug discovery due to their diverse biological activities. While extensive research has been conducted on related compounds such as Schisanlactone E and Schisandrin B, which have demonstrated anti-inflammatory and anti-tumor properties, the specific biological profile of this compound is less characterized.[1][2][3][4] This document provides a comprehensive guide for the initial in vitro evaluation of this compound, focusing on assays to determine its potential anti-cancer effects.

The protocols outlined below are designed to be robust and reproducible, providing a solid foundation for further investigation into the mechanism of action of this compound. These assays will enable researchers to assess its cytotoxicity, effects on apoptosis, and impact on cell cycle progression in cancer cell lines.

Key In Vitro Assays for Biological Characterization

A panel of well-established in vitro assays is proposed to elucidate the biological activity of this compound. These assays are fundamental in the early stages of drug development and provide critical information on the compound's potential as a therapeutic agent.[5][6][7][8]

1. Cytotoxicity Assessment: The initial step in evaluating a potential anti-cancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[9][10]

2. Apoptosis Induction: To understand the mechanism of cell death induced by this compound, it is crucial to investigate its ability to trigger apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method for detecting and quantifying apoptotic cells.[11][12][13][14]

3. Cell Cycle Analysis: Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby inhibiting cell proliferation. Flow cytometric analysis of DNA content using propidium iodide (PI) staining allows for the determination of the cell cycle distribution of a cell population.[15][16][17][18]

4. Signaling Pathway Analysis: To delve deeper into the molecular mechanisms of this compound, Western blotting can be employed to investigate its effects on key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.[19][20][21]

Data Presentation

The quantitative data generated from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Cell LineTreatment Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-70 (Control)100 ± 5.2
185.3 ± 4.1
1052.1 ± 3.59.8
5021.7 ± 2.9
1008.9 ± 1.5
A5490 (Control)100 ± 6.1
192.4 ± 5.5
1065.8 ± 4.815.2
5033.2 ± 3.1
10015.6 ± 2.4

Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)

Cell LineTreatment% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
MCF-7Control3.2 ± 0.81.5 ± 0.4
This compound (10 µM)25.6 ± 2.110.3 ± 1.2
A549Control2.8 ± 0.61.1 ± 0.3
This compound (15 µM)20.1 ± 1.88.7 ± 0.9

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
MCF-7Control55.4 ± 3.228.1 ± 2.516.5 ± 1.9
This compound (10 µM)68.2 ± 4.115.3 ± 1.816.5 ± 2.0
A549Control60.1 ± 3.825.7 ± 2.114.2 ± 1.5
This compound (15 µM)72.5 ± 4.512.8 ± 1.614.7 ± 1.8

Experimental Protocols

MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[22]

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.[22]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value from the dose-response curve.

Annexin V/PI Apoptosis Assay

Objective: To quantify the number of apoptotic and necrotic cells induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing, slowly add 4 mL of ice-cold 70% ethanol and fix the cells overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in apoptosis and cell cycle regulatory pathways.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at different concentrations and time points.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Experimental_Workflow cluster_assays In Vitro Assays cluster_outcomes Biological Endpoints MTT MTT Cytotoxicity Assay Cytotoxicity Cytotoxicity (IC50) MTT->Cytotoxicity Apoptosis Annexin V/PI Apoptosis Assay ApoptosisInduction Apoptosis Induction Apoptosis->ApoptosisInduction CellCycle Cell Cycle Analysis CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest WesternBlot Western Blotting Mechanism Mechanism of Action WesternBlot->Mechanism SchisanlactoneB This compound SchisanlactoneB->MTT SchisanlactoneB->Apoptosis SchisanlactoneB->CellCycle SchisanlactoneB->WesternBlot

Caption: Experimental workflow for the in vitro evaluation of this compound.

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation SchisanlactoneB This compound CyclinD1_CDK4 Cyclin D1 / CDK4 SchisanlactoneB->CyclinD1_CDK4 downregulates? p21 p21 SchisanlactoneB->p21 upregulates? Bax Bax SchisanlactoneB->Bax upregulates? Bcl2 Bcl-2 SchisanlactoneB->Bcl2 downregulates? G1_S_Transition G1/S Transition CyclinD1_CDK4->G1_S_Transition promotes p21->CyclinD1_CDK4 inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Bax inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathways affected by this compound.

References

Application Notes and Protocols for the Extraction and Purification of Schilancitrilactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of schilancitrilactone B, a complex nortriterpenoid isolated from Schisandra lancifolia. Due to the limited availability of the natural product, as highlighted in the initial isolation studies, this document also references total synthesis efforts which have been crucial in enabling further research.

Introduction

Schilancitrilactone B is a structurally unique nortriterpenoid first isolated from the stems of Schisandra lancifolia by Sun and co-workers. Along with its congeners, schilancitrilactones A and C, it belongs to a class of highly oxygenated and stereochemically complex natural products. While related compounds from Schisandra species have shown promising biological activities, including anti-HIV and antifeedant properties, schilancitrilactone B was not initially evaluated for its bioactivity due to the scarce amount obtained from its natural source. The development of total synthesis routes has since opened the door for more in-depth biological investigations.

Data Presentation

Currently, there is no publicly available quantitative data on the extraction yield or purity of schilancitrilactone B from its natural source, Schisandra lancifolia. The original isolation paper and subsequent citations emphasize the limited quantities obtained. The yields reported in the scientific literature exclusively pertain to multi-step total chemical synthesis.

Table 1: Reported Yields of Schilancitrilactone B and Related Compounds via Total Synthesis

CompoundSynthetic StrategyKey ReactionReported YieldReference
Schilancidilactone ANickel-catalyzed cross-couplingNickel-catalyzed cross-coupling of alkyl bromide with vinyl stannane36%
Schilancidilactone BNickel-catalyzed cross-couplingNickel-catalyzed cross-coupling of alkyl bromide with vinyl stannane7%

Note: The yields presented are for the final coupling step in the total synthesis and do not represent extraction yields from a natural source.

Experimental Protocols

The following protocols are based on the general methods reported for the isolation of nortriterpenoids from Schisandra lancifolia and common chromatographic techniques for the purification of complex natural products.

I. Extraction of Crude Nortriterpenoid Mixture from Schisandra lancifolia

This protocol describes the initial extraction of a crude mixture containing schilancitrilactone B from the plant material.

Materials:

  • Air-dried and powdered stems of Schisandra lancifolia

  • Aqueous acetone (70-80%)

  • Ethyl acetate (EtOAc)

  • Deionized water (H₂O)

  • Large glass containers for extraction

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Macerate the air-dried and powdered stems of Schisandra lancifolia in aqueous acetone at room temperature. The ratio of plant material to solvent should be sufficient to ensure thorough wetting and extraction (e.g., 1 kg of plant material to 5 L of solvent).

  • Allow the mixture to stand for a minimum of 3 days with occasional agitation to maximize extraction efficiency.

  • Filter the extract to separate the plant debris from the liquid phase.

  • Repeat the extraction process on the plant residue at least three more times with fresh aqueous acetone to ensure exhaustive extraction.

  • Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • The resulting aqueous suspension is then partitioned with an equal volume of ethyl acetate in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times.

  • Combine all the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Filter the dried ethyl acetate extract and concentrate it to dryness under reduced pressure to obtain the crude nortriterpenoid extract.

II. Chromatographic Purification of Schilancitrilactone B

This part of the protocol outlines a general strategy for the purification of schilancitrilactone B from the crude extract using column chromatography. The specific solvent systems and gradients would need to be optimized based on the monitoring of fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude nortriterpenoid extract

  • Silica gel (for column chromatography, 200-300 mesh)

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Solvents for chromatography (e.g., petroleum ether, acetone, methanol, water)

  • Glass column for chromatography

  • Fraction collector

  • TLC plates (silica gel 60 F254)

  • HPLC system (analytical and preparative) with a C18 column

Procedure:

Step 1: Initial Fractionation on Silica Gel

  • Prepare a silica gel column with a suitable diameter and length depending on the amount of crude extract. A general ratio is 1:100 (extract to silica gel by weight).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of petroleum ether and acetone) and load it onto the top of the silica gel column.

  • Elute the column with a step-wise or gradient solvent system of increasing polarity. A common starting point is a petroleum ether-acetone gradient (from 100:0 to 0:100, v/v).

  • Collect fractions of a consistent volume and monitor the separation by TLC, visualizing the spots under UV light and/or with a suitable staining reagent.

  • Combine fractions containing compounds with similar TLC profiles. The fractions containing schilancitrilactone B are expected to elute in the mid-to-high polarity range due to its multiple oxygenated functional groups.

Step 2: Further Purification by Gel Filtration

  • Subject the fractions enriched with schilancitrilactone B to gel filtration chromatography on a Sephadex LH-20 column.

  • Use an isocratic elution with a solvent such as methanol or a methanol-water mixture.

  • This step helps to separate compounds based on their molecular size and can remove polymeric material and other impurities.

  • Again, collect and monitor fractions by TLC or HPLC.

Step 3: Final Purification by Reversed-Phase Chromatography

  • For final purification, utilize reversed-phase column chromatography on C18 silica gel.

  • Load the semi-purified sample onto the column.

  • Elute with a gradient of decreasing polarity, typically a methanol-water or acetonitrile-water gradient (e.g., from 40:60 to 100:0, v/v).

  • Monitor the fractions with analytical HPLC to identify those containing pure schilancitrilactone B.

  • Alternatively, for very small quantities, preparative HPLC on a C18 column can be employed for the final purification step to achieve high purity.

Biological Activity and Signaling Pathways

To date, there are no specific studies detailing the biological activities or the signaling pathways modulated by schilancitrilactone B. The original report on its isolation mentioned that it was not tested for bioactivity due to the limited quantity obtained.

However, other related nortriterpenoids isolated from Schisandra species have demonstrated interesting biological profiles:

  • Schilancitrilactone C has shown anti-HIV-1 activity.

  • Schilancidilactones A and B have been tested for their cytotoxicity against four tumor cell lines (NB4, A549, SH-SY5Y, and PC-3).

Given the structural similarity to other bioactive nortriterpenoids, it is plausible that schilancitrilactone B may also possess cytotoxic, anti-inflammatory, or antiviral properties. Further investigation, enabled by the total synthesis of this complex molecule, is required to elucidate its biological functions and potential therapeutic applications.

Visualizations

Experimental Workflow for Extraction and Purification

The following diagram illustrates the general workflow for the isolation of schilancitrilactone B from Schisandra lancifolia.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Powdered Stems of Schisandra lancifolia extraction Aqueous Acetone Extraction plant_material->extraction partition Ethyl Acetate-Water Partitioning extraction->partition crude_extract Crude Nortriterpenoid Extract partition->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Gel Filtration silica_gel->sephadex rp_c18 Reversed-Phase (C18) Chromatography sephadex->rp_c18 pure_compound Pure Schilancitrilactone B rp_c18->pure_compound

Caption: A flowchart of the extraction and purification process for schilancitrilactone B.

Hypothesized Relationship for Future Research

This diagram proposes a logical workflow for future investigations into the biological activity of schilancitrilactone B, starting from its availability through synthesis.

Future_Research_Workflow cluster_synthesis Compound Availability cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action cluster_development Drug Development total_synthesis Total Synthesis of Schilancitrilactone B cytotoxicity_screening Cytotoxicity Screening (Cancer Cell Lines) total_synthesis->cytotoxicity_screening antiviral_assays Antiviral Assays (e.g., Anti-HIV) total_synthesis->antiviral_assays anti_inflammatory_assays Anti-inflammatory Assays total_synthesis->anti_inflammatory_assays signaling_pathway_analysis Signaling Pathway Analysis cytotoxicity_screening->signaling_pathway_analysis target_identification Molecular Target Identification antiviral_assays->target_identification anti_inflammatory_assays->signaling_pathway_analysis lead_optimization Lead Optimization signaling_pathway_analysis->lead_optimization target_identification->lead_optimization

Caption: A proposed workflow for investigating the bioactivity of schilancitrilactone B.

Application Notes and Protocols for Schisanlactone B Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlactone B is a natural product that has garnered interest within the scientific community for its potential biological activities. As a member of the dibenzocyclooctadiene lignan family, its complex structure presents a unique scaffold for chemical modification and the development of novel derivatives. The derivatization of this compound can lead to the generation of analogs with improved potency, selectivity, and pharmacokinetic properties, thereby providing valuable tools for structure-activity relationship (SAR) studies and drug discovery programs.

These application notes provide an overview of potential strategies for the derivatization of this compound, drawing upon established chemical transformations for similar natural products. The following sections detail hypothetical protocols for the modification of key functional groups within the this compound scaffold, along with methods for the purification and characterization of the resulting derivatives.

Experimental Protocols

Important Note: The following protocols are hypothetical and based on general organic chemistry principles and methodologies reported for other natural product derivatives. They have not been experimentally validated for this compound and should be adapted and optimized by qualified researchers. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Esterification of the Hydroxyl Group

This protocol describes a general procedure for the acylation of a hydroxyl group, a common functional group present in many natural products, to yield ester derivatives.

Objective: To introduce various acyl groups at a hydroxyl moiety of this compound to explore the impact of ester functionality on biological activity.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or carboxylic acid anhydride (e.g., acetic anhydride)

  • Dry dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5-2.0 equivalents) or pyridine (as solvent and base) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of DMAP.

  • Slowly add the acyl chloride or carboxylic acid anhydride (1.2-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ester derivative.

  • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and HRMS).

Protocol 2: Amide Formation via Lactone Ring Opening

This protocol outlines a potential method for the aminolysis of the lactone ring in this compound to generate amide derivatives.

Objective: To synthesize amide derivatives by reacting the lactone moiety of this compound with various amines, thereby introducing new structural diversity.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Lewis acid catalyst (optional, e.g., trimethylaluminum)

  • Aqueous workup solutions (e.g., dilute HCl, saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in an aprotic solvent such as DMF or DMSO in a reaction vessel.

  • Add the desired primary or secondary amine (2-5 equivalents).

  • If necessary, a Lewis acid catalyst can be added cautiously at a low temperature to promote the reaction.

  • Heat the reaction mixture at a suitable temperature (e.g., 50-100 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to the reaction mixture and, if necessary, adjust the pH with dilute HCl or saturated sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to isolate the target amide derivative.

  • Confirm the structure of the purified compound using spectroscopic techniques.

Data Presentation

Quantitative data from derivatization reactions should be systematically recorded to allow for comparison and optimization. A tabular format is recommended for clarity.

Table 1: Hypothetical Esterification of this compound

Derivative IDAcylating AgentBaseSolventReaction Time (h)Yield (%)
SLB-E1Acetyl chlorideTEA/DMAPDCM485
SLB-E2Benzoyl chloridePyridinePyridine1278
SLB-E3Acetic anhydrideTEA/DMAPDCM692

Table 2: Hypothetical Amide Formation from this compound

Derivative IDAmineCatalystSolventReaction Temp (°C)Yield (%)
SLB-A1BenzylamineNoneDMF8065
SLB-A2MorpholineTrimethylaluminumDMSO6072

Mandatory Visualization

Diagrams are essential for visualizing experimental workflows and the logic of derivatization strategies.

Derivatization_Workflow SchisB This compound Esterification Esterification (Protocol 1) SchisB->Esterification Aminolysis Amide Formation (Protocol 2) SchisB->Aminolysis Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Amide_Derivatives Amide Derivatives Aminolysis->Amide_Derivatives Purification Purification (Column Chromatography) Ester_Derivatives->Purification Amide_Derivatives->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Bio_Assay Biological Assays Characterization->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis

Caption: General workflow for the derivatization of this compound.

Signaling_Pathway_Hypothesis SLB_Derivative This compound Derivative Target_Protein Target Protein (e.g., Kinase, Receptor) SLB_Derivative->Target_Protein Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway modulation by a this compound derivative.

Application Notes and Protocols for Determining the Bioactivity of Schisanlactone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanlactone B is a natural product belonging to the lactone class of compounds. While the bioactivity of related compounds, such as Schisanlactone E, has been explored, the specific cellular effects of this compound remain less characterized. These application notes provide a comprehensive set of protocols to investigate the potential anti-cancer activity of this compound using common cell-based assays. The described methods will enable researchers to assess its effects on cell viability, apoptosis (programmed cell death), cell cycle progression, and intracellular reactive oxygen species (ROS) production.

General Workflow for Assessing this compound Activity

The following diagram outlines the general experimental workflow for characterizing the anti-cancer properties of this compound in vitro.

This compound Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies A Prepare this compound Stock Solution C Cell Viability Assay (MTT) A->C B Culture Selected Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B->C D Determine IC50 Value C->D Analyze dose-response E Apoptosis Assay (Annexin V/PI Staining) D->E Use IC50 concentration F Cell Cycle Analysis (Propidium Iodide Staining) D->F Use IC50 concentration G Intracellular ROS Detection (DCFH-DA Assay) D->G Use IC50 concentration H Western Blot Analysis (Apoptosis-Related Proteins) D->H Use IC50 concentration

Caption: General workflow for characterizing this compound.

Cell Viability Assay Protocol (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[1][2]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Data Presentation:

The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

This compound (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0

Apoptosis Detection Protocol (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound-treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Data Presentation:

The data is typically presented as a quadrant plot, where:

  • Lower-left (Annexin V- / PI-): Viable cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.22.52.3
This compound (IC50)45.835.119.1

Cell Cycle Analysis Protocol (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression. PI is used to stain the DNA of the cells, and the fluorescence intensity is proportional to the DNA content.[7][8] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound-treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[8][9]

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Data Presentation:

The data is presented as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle is calculated.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control60.525.314.2
This compound (IC50)25.115.759.2

Intracellular ROS Detection Protocol (DCFH-DA Assay)

This protocol measures the generation of intracellular reactive oxygen species (ROS) in response to this compound treatment. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11]

Materials:

  • DCFH-DA solution

  • This compound-treated and untreated cells

  • PBS or HBSS

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells in a suitable format (e.g., 96-well black plates for plate reader analysis or chamber slides for microscopy).

  • Treat cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells with PBS or HBSS.

  • Load the cells with DCFH-DA solution (typically 10-25 µM) and incubate for 30 minutes at 37°C.[12]

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader or visualize under a fluorescence microscope.

Data Presentation:

The results are expressed as the relative fluorescence intensity compared to the vehicle control.

TreatmentRelative Fluorescence Units (RFU)Fold Change in ROS Production
Vehicle Control15001.0
This compound (IC50)75005.0
Positive Control (e.g., H2O2)90006.0

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to investigate the molecular mechanism of this compound-induced apoptosis by examining the expression levels of key regulatory proteins. This includes members of the Bcl-2 family (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases (e.g., initiator caspase-9 and executioner caspase-3).[13][14][15]

Materials:

  • This compound-treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation:

The results can be presented as representative western blot images and bar graphs showing the relative protein expression levels.

ProteinVehicle Control (Relative Expression)This compound (Relative Expression)
Bcl-21.00.4
Bax1.02.5
Cleaved Caspase-31.05.2
β-actin1.01.0

Hypothesized Signaling Pathway of this compound

Based on the expected results from the assays, a potential signaling pathway for this compound-induced apoptosis is proposed below.

This compound Pathway cluster_cell Cancer Cell SLB This compound ROS ↑ Intracellular ROS SLB->ROS Bcl2 ↓ Bcl-2 SLB->Bcl2 Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway of this compound.

References

Animal Models for Studying Schisanlactone B Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Publicly available research specifically detailing the effects of Schisanlactone B in animal models is limited. The following application notes and protocols are based on studies of the closely related lignan, Schisandrin B , which shares a similar dibenzocyclooctadiene skeleton and is also isolated from the fruits of Schisandra chinensis. Researchers investigating this compound may find these methodologies for Schisandrin B to be a valuable starting point for experimental design.

Anti-Inflammatory Effects

Application Notes

Schisandrin B has demonstrated significant anti-inflammatory activity in various animal models.[1][2] Its mechanism of action often involves the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK, and the regulation of pro-inflammatory cytokine production.[1][3] Animal models of acute inflammation, such as carrageenan-induced paw edema and dextran sulfate sodium (DSS)-induced colitis, are commonly employed to evaluate these effects.

Featured Animal Model: Carrageenan-Induced Paw Edema in Mice

This model is a widely used and well-characterized model of acute inflammation. Injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that may inhibit different mediators of inflammation.

Table 1: Quantitative Data from Carrageenan-Induced Paw Edema Model with Schisandrin B

Animal ModelTreatmentDosageRoute of AdministrationEndpointResultReference
ICR MiceSchisandrin B1 mmol/kgOral (p.o.)Paw Edema VolumeSignificant reduction in paw swelling[4]
Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals: Female ICR mice (6-8 weeks old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide mice into control and treatment groups (n=6-8 per group).

  • Treatment:

    • Administer Schisandrin B (or vehicle control, e.g., 0.5% carboxymethylcellulose) orally one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

    • Statistical analysis can be performed using ANOVA followed by a post-hoc test.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Acclimatization of Mice grouping Random Grouping acclimatization->grouping treatment Oral Administration of Schisandrin B / Vehicle grouping->treatment induction Sub-plantar Carrageenan Injection treatment->induction measurement Paw Volume Measurement (0-4h) induction->measurement analysis Data Analysis and Comparison measurement->analysis

Caption: Workflow for assessing anti-inflammatory effects.

Neuroprotective Effects

Application Notes

Schisandrin B has shown promise in protecting against neuronal damage in various in vivo models of neurological disorders, including Alzheimer's disease and cerebral ischemia.[5][6] Its neuroprotective mechanisms are often attributed to its anti-apoptotic and antioxidant properties, as well as its ability to modulate inflammatory responses in the central nervous system.[5][6]

Featured Animal Model: Transient Focal Cerebral Ischemia in Rats

This model mimics the pathophysiology of ischemic stroke and is valuable for evaluating the neuroprotective potential of test compounds. The procedure involves the temporary occlusion of a major cerebral artery, leading to ischemic brain injury.

Table 2: Quantitative Data from a Rat Model of Transient Focal Cerebral Ischemia with Schisandrin B

Animal ModelTreatmentDosageRoute of AdministrationEndpointResultReference
Sprague-Dawley RatsSchisandrin B10 mg/kgIntraperitoneal (i.p.)Infarct Volume25.7% reduction[6]
Sprague-Dawley RatsSchisandrin B30 mg/kgIntraperitoneal (i.p.)Infarct Volume53.4% reduction[6]
Experimental Protocol: Transient Focal Cerebral Ischemia
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Treatment:

    • Administer Schisandrin B or vehicle intraperitoneally at specific time points relative to the ischemic event (e.g., 30 minutes before ischemia and 2 hours after reperfusion).[6]

  • Neurological Deficit Scoring:

    • Assess neurological function at 24 hours post-ischemia using a standardized scoring system.

  • Infarct Volume Measurement:

    • At the end of the experiment, euthanize the animals and remove the brains.

    • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

G cluster_pathway Proposed Neuroprotective Signaling of Schisandrin B Ischemia Cerebral Ischemia/Reperfusion Inflammation Inflammation (↑ TNF-α, IL-1β) Ischemia->Inflammation MMPs Matrix Metalloproteinases (↑ MMP-2, MMP-9) Ischemia->MMPs NeuronalDamage Neuronal Damage & Infarction Inflammation->NeuronalDamage MMPs->NeuronalDamage SchB Schisandrin B SchB->Inflammation Inhibits SchB->MMPs Inhibits

Caption: Schisandrin B's neuroprotective mechanism.

Anti-Cancer Effects

Application Notes

The anti-cancer properties of Schisandrin B have been investigated in xenograft models, particularly for colorectal cancer.[7] It has been shown to have direct anti-tumor effects and can also act synergistically with chemotherapeutic agents like 5-fluorouracil (5-FU).[7] The mechanism may involve the modulation of drug metabolism and the reversal of multidrug resistance.[7]

Featured Animal Model: Colorectal Cancer Xenograft in Mice

This model involves the subcutaneous implantation of human colorectal cancer cells into immunocompromised mice, allowing for the in vivo evaluation of anti-cancer therapies.

Table 3: General Information on a Colorectal Cancer Xenograft Model with Schisandrin B

Animal ModelCell LineTreatmentRoute of AdministrationPotential EndpointsReference
Immunocompromised Mice (e.g., NOD/SCID)Human Colorectal Cancer Cells (e.g., HCT-116)Schisandrin B, 5-FU, CombinationOral gavage, Intraperitoneal injectionTumor volume, Tumor weight, Gene expression analysis[7]
Experimental Protocol: Colorectal Cancer Xenograft
  • Cell Culture: Culture human colorectal cancer cells (e.g., HCT-116) under standard conditions.

  • Animals: Use immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old).

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (length x width^2) / 2.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.

    • Administer Schisandrin B, a chemotherapeutic agent (e.g., 5-FU), or a combination, according to the desired dosing schedule and route.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Tumor tissue can be used for further analysis, such as Western blotting, immunohistochemistry, or gene expression studies.

G cluster_workflow Experimental Workflow: Cancer Xenograft Model cell_culture Culture Cancer Cells implantation Subcutaneous Implantation in Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring treatment Treatment Administration monitoring->treatment endpoint Endpoint Analysis (Tumor Weight, Biomarkers) treatment->endpoint

Caption: Workflow for assessing anti-cancer effects in vivo.

References

High-Throughput Screening for Schisanlactone B Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of Schisanlactone B, a bioactive lactone with therapeutic potential. The focus is on identifying and characterizing its anti-cancer, anti-inflammatory, and antioxidant activities using robust, scalable assays suitable for drug discovery pipelines.

Application Note 1: Anti-Cancer Bioactivity Screening

Principle: this compound and related compounds have demonstrated potential anti-cancer properties by inducing cytotoxicity, apoptosis, and cell cycle arrest in cancer cells.[1][2][3][4] The primary HTS strategy involves a broad cytotoxicity screen against a panel of cancer cell lines, followed by secondary assays to elucidate the mechanism of action, such as apoptosis induction. The mitochondrial (intrinsic) pathway of apoptosis is a key mechanism for related compounds, involving the regulation of Bcl-2 family proteins and subsequent caspase activation.[1][5][6]

Primary HTS Assay: Cell Viability/Cytotoxicity A colorimetric assay, such as the MTT or MTS assay, is recommended for the primary screen. These assays are cost-effective, reliable, and easily automated for 96- or 384-well formats.[7][8] The principle is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active (viable) cells to a colored formazan product.[8][9] The quantity of formazan is directly proportional to the number of viable cells.

Secondary Assays:

  • Caspase-Glo® 3/7, 8, or 9 Assays: To confirm apoptosis and identify the specific caspase cascade initiated (initiator or effector caspases).

  • High-Content Imaging: To visualize morphological changes associated with apoptosis (e.g., nuclear condensation, membrane blebbing) and to multiplex with other markers.

Data Presentation: Cytotoxicity Profile of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData to be determined
A549Lung CancerData to be determined
HepG2Liver CancerData to be determined
K562/A02LeukemiaData to be determined
GBC-SDGallbladder CancerData to be determined
NOZGallbladder CancerData to be determined
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Signaling Pathway: Mitochondrial Apoptosis

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway SLB This compound Bcl2 Bcl-2 (Anti-apoptotic) SLB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SLB->Bax Promotes Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Application Note 2: Anti-Inflammatory Bioactivity Screening

Principle: Chronic inflammation is linked to numerous diseases, including cancer and neurodegeneration. A key signaling pathway mediating inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Related compounds to this compound have been shown to exert anti-inflammatory effects by inhibiting NF-κB activation.[1][10] Therefore, screening for inhibitors of this pathway is a primary strategy.

Primary HTS Assay: NF-κB Reporter Assay A luciferase reporter gene assay is the gold standard for HTS of NF-κB signaling.[11][12] In this assay, cells are engineered to express the luciferase gene under the control of a promoter containing NF-κB binding sites. When NF-κB is activated (e.g., by TNF-α or LPS), it drives the expression of luciferase. Inhibitors like this compound will prevent this, leading to a quantifiable decrease in luminescence.[13][14]

Secondary Assays:

  • ELISA/Multiplex Immunoassays: To measure the downstream production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in immune cells like macrophages.

  • Western Blot: To confirm the inhibition of key steps in the pathway, such as the phosphorylation of IκBα.

Data Presentation: NF-κB Inhibition by this compound

Assay TypeStimulantCell LineIC50 (µM)
NF-κB Luciferase ReporterTNF-αHEK293TData to be determined
IL-6 Secretion (ELISA)LPSRAW 264.7Data to be determined
IC50 values represent the concentration of this compound required to inhibit the inflammatory response by 50%.

Experimental Workflow: NF-κB Luciferase Reporter Assay

G cluster_workflow NF-κB Luciferase Reporter Assay Workflow P1 1. Seed NF-κB Reporter Cell Line in 96-well Plate P2 2. Add this compound (or vehicle control) P1->P2 P3 3. Add Inflammatory Stimulant (e.g., TNF-α) P2->P3 P4 4. Incubate P3->P4 P5 5. Lyse Cells & Add Luciferase Substrate P4->P5 P6 6. Measure Luminescence (Plate Reader) P5->P6 P7 7. Analyze Data (Calculate % Inhibition) P6->P7

Caption: High-throughput workflow for an NF-κB luciferase reporter assay.

Application Note 3: Antioxidant & Neuroprotective Bioactivity Screening

Principle: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to cellular damage and is implicated in neurodegenerative diseases.[15][16] Antioxidants can mitigate this damage. Some natural compounds exert neuroprotective effects by reducing intracellular ROS and activating protective signaling pathways.[17]

Primary HTS Assay: Cellular ROS Detection A cell-based fluorescence assay is ideal for HTS of antioxidant activity. Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are cell-permeable and non-fluorescent until they are oxidized by ROS within the cell, becoming highly fluorescent DCF.[18] A reduction in fluorescence in the presence of this compound indicates antioxidant activity. This assay is readily adaptable to automated fluorescence plate readers or high-content imagers.[15]

Secondary Assays:

  • Glutathione (GSH) Level Measurement: To determine if the compound restores levels of this critical endogenous antioxidant.

  • Nrf2 Activation Assay: To investigate if the compound works by upregulating the Nrf2 antioxidant response pathway.

Data Presentation: ROS Scavenging by this compound

Assay TypeOxidative StressorCell LineEC50 (µM)
Cellular ROS (DCFH-DA)H₂O₂ or Tert-Butyl HydroperoxideHT22 or SH-SY5YData to be determined
EC50 values represent the concentration of this compound required to achieve 50% of the maximal ROS reduction.

Logical Relationship: ROS and Inflammation

G cluster_logic Intersection of Oxidative Stress and Inflammation Stress Cellular Stressors (e.g., H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Stress->ROS NFkB NF-κB Activation ROS->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces SLB This compound (Antioxidant) SLB->ROS Scavenges

Caption: this compound can inhibit inflammation by reducing ROS.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay (96-Well Format)

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: NF-κB Luciferase Reporter Assay (96-Well Format)

Materials:

  • HEK293T or similar cells stably expressing an NF-κB luciferase reporter construct.

  • Complete culture medium.

  • This compound stock solution (in DMSO).

  • Inflammatory stimulant (e.g., TNF-α, 10 ng/mL final concentration).

  • Luciferase assay system (containing cell lysis buffer and luciferase substrate).

  • Sterile, opaque-walled 96-well plates (for luminescence).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed the reporter cells in an opaque 96-well plate at a density that will result in ~80-90% confluency after 24 hours (e.g., 20,000 cells/well) in 100 µL of medium. Incubate overnight.[11]

  • Compound Pre-treatment: Add desired concentrations of this compound or vehicle control to the wells. Incubate for 1-2 hours at 37°C.

  • Stimulation: Add the inflammatory stimulant (e.g., TNF-α) to all wells except the negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C to allow for NF-κB activation and luciferase expression.

  • Cell Lysis: Remove the medium. Wash the cells once with PBS. Add 30-50 µL of 1x cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[12][13][20]

  • Luminescence Measurement: Program the luminometer to inject the luciferase assay reagent (containing luciferin substrate) and measure the light output. Transfer 10-20 µL of cell lysate to a new opaque plate if required by the assay kit.[12] Add 50-100 µL of the luciferase assay reagent to each well.

  • Data Analysis: Normalize the luminescence signal of treated wells to the stimulated control wells. Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay (96-Well Format)

Materials:

  • Cell line of interest (e.g., HT22, SH-SY5Y).

  • Complete culture medium (phenol red-free medium is recommended during the assay to reduce background).

  • This compound stock solution (in DMSO).

  • ROS-inducing agent (e.g., H₂O₂, Tert-Butyl Hydroperoxide) as a positive control.

  • DCFH-DA probe (e.g., 5-10 µM final concentration).

  • Sterile, black-walled, clear-bottom 96-well plates.

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm).

Procedure:

  • Cell Seeding: Seed cells in a black-walled 96-well plate and grow overnight to ~80% confluency.

  • Compound Treatment: Remove the culture medium and wash cells with warm PBS or serum-free medium. Add 100 µL of medium containing various concentrations of this compound or controls. Incubate for a desired pre-treatment time (e.g., 1-2 hours).

  • Probe Loading: Remove the compound-containing medium. Add 100 µL of 10 µM DCFH-DA solution to each well.[15]

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark, allowing the probe to enter the cells and be deacetylated.[18][21]

  • ROS Induction: Remove the DCFH-DA solution and wash the cells gently with PBS. Add 100 µL of the ROS-inducing agent (e.g., 100 µM H₂O₂) to induce oxidative stress. For wells testing only the compound's effect, add buffer alone.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity at Ex/Em ~485/535 nm. Kinetic readings every 5-10 minutes for 1 hour are recommended.

  • Data Analysis: Subtract the background fluorescence from untreated cells. Calculate the percentage reduction in ROS levels for this compound-treated wells compared to the ROS-inducer-only wells. Determine the EC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Schisanlactone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Schisanlactone B. The content is tailored for professionals in chemical research and drug development, offering detailed experimental protocols and solutions to common challenges encountered during the synthesis.

Core Challenges in the Total Synthesis of this compound

The total synthesis of the complex nortriterpenoid this compound presents several significant challenges. These primarily revolve around the construction of the intricate polycyclic core, stereochemical control across multiple chiral centers, and the strategic introduction of functionalities in the final stages of the synthesis. Key hurdles include:

  • Construction of the Seven-Membered Ring: The formation of the central seven-membered ring is a thermodynamically and kinetically challenging step.

  • Stereocontrol: The molecule possesses numerous stereocenters, and achieving the correct relative and absolute stereochemistry is a primary obstacle.

  • Late-Stage Functionalization: Introduction of the side chain at a late stage of the synthesis requires robust and highly selective methods to avoid undesired reactions with the complex core structure.

The following sections provide detailed troubleshooting for these key areas.

Troubleshooting and FAQs

Challenge 1: Construction of the Seven-Membered Ring via Intramolecular Radical Cyclization

The construction of the seven-membered ring in the this compound core is often achieved through an intramolecular radical cyclization. This critical step can be prone to low yields or the formation of undesired side products.

Frequently Asked Questions (FAQs):

  • Q1: My intramolecular radical cyclization is giving a low yield of the desired seven-membered ring. What are the potential causes and solutions?

    • A1: Low yields in radical cyclizations can stem from several factors. Common issues include inefficient radical generation, slow cyclization kinetics, or competing side reactions such as premature quenching of the radical or intermolecular reactions.

      • Troubleshooting Tip 1: Optimize Radical Initiator and Concentration. The choice and concentration of the radical initiator (e.g., AIBN, BEt₃) are critical. If using a thermal initiator like AIBN, ensure the reaction temperature is appropriate for its decomposition rate. For photo-initiated reactions, check the wavelength and intensity of the light source. With chemical initiators like BEt₃/O₂, the rate of oxygen introduction can be crucial.

      • Troubleshooting Tip 2: Adjust Reaction Concentration. Radical cyclizations are typically performed under high dilution to favor the intramolecular pathway over intermolecular reactions. Try decreasing the concentration of the substrate.

      • Troubleshooting Tip 3: Change the Solvent. The polarity and hydrogen-donating ability of the solvent can influence the reaction. Non-polar, aprotic solvents like toluene or benzene are commonly used.

      • Troubleshooting Tip 4: Modify the Radical Precursor. The nature of the radical precursor (e.g., alkyl iodide, bromide) can affect the rate of radical formation and subsequent cyclization. Alkyl iodides are generally more reactive than bromides.

  • Q2: I am observing the formation of a six-membered ring or an uncyclized, reduced product instead of the seven-membered ring. How can I promote the desired 7-endo cyclization?

    • A2: The regioselectivity of radical cyclizations (endo vs. exo) is governed by a combination of kinetic and thermodynamic factors, famously summarized by Baldwin's rules. While 7-endo cyclizations can be kinetically disfavored, strategic substrate design and reaction conditions can promote the desired outcome.

      • Troubleshooting Tip 1: Substrate Conformation. The conformation of the acyclic precursor can pre-organize the molecule for the desired cyclization. The presence of bulky groups or rings elsewhere in the molecule can influence the preferred transition state.

      • Troubleshooting Tip 2: Use of Lewis Acids. In some cases, the addition of a Lewis acid can template the cyclization by coordinating to functional groups and altering the conformational landscape.

      • Troubleshooting Tip 3: Re-evaluate the Synthetic Strategy. If consistent formation of the undesired product occurs, it may be necessary to reconsider the point at which the cyclization is performed. A different protecting group strategy or a change in the oxidation state of nearby functional groups could alter the outcome.

Experimental Protocol: Intramolecular Radical Cyclization for Seven-Membered Ring Formation

This protocol is based on the successful synthesis of a key intermediate in the synthesis of schilancitrilactones B and C.[1]

Reagent/ParameterCondition
SubstrateAlkyl iodide precursor
Radical InitiatorAIBN (azobisisobutyronitrile)
Reducing AgentBu₃SnH (tributyltin hydride)
SolventToluene, degassed
Concentration0.01 M
Temperature110 °C
Reaction Time4 h
WorkupConcentration followed by flash chromatography

Note: Tributyltin hydride is toxic and should be handled with appropriate safety precautions.

Challenge 2: Stereocontrol

Achieving the correct stereochemistry is a paramount challenge in the synthesis of this compound. The complex polycyclic structure contains multiple contiguous stereocenters that must be set with high fidelity.

Frequently Asked Questions (FAQs):

  • Q3: I am struggling with the diastereoselectivity of a key bond-forming reaction. How can I improve the stereochemical outcome?

    • A3: Diastereoselectivity is often influenced by steric and electronic factors in the transition state.

      • Troubleshooting Tip 1: Choice of Reagents. For reactions involving nucleophilic additions or reductions, the steric bulk of the reagent can significantly influence the direction of approach. Consider using bulkier or less bulky reagents to favor the desired diastereomer.

      • Troubleshooting Tip 2: Chiral Auxiliaries and Catalysts. The use of chiral auxiliaries attached to the substrate or chiral catalysts can create a biased environment, leading to the preferential formation of one diastereomer.

      • Troubleshooting Tip 3: Temperature. Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.

      • Troubleshooting Tip 4: Solvent Effects. The solvent can influence the conformation of the substrate and the transition state geometry. Experiment with solvents of varying polarity and coordinating ability.

  • Q4: How can I confirm the relative and absolute stereochemistry of my synthetic intermediates?

    • A4: A combination of spectroscopic and analytical techniques is typically required.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which can be used to deduce relative stereochemistry.

      • X-ray Crystallography: If a crystalline derivative of your intermediate can be obtained, single-crystal X-ray diffraction provides unambiguous determination of both relative and absolute stereochemistry.

      • Chiral Chromatography: Chiral HPLC or GC can be used to separate enantiomers and determine the enantiomeric excess (ee) of your product.

      • Comparison to Known Compounds: If possible, comparing the spectroscopic data (e.g., ¹H and ¹³C NMR, optical rotation) of your synthetic material with that reported for the natural product or a known derivative is a powerful method of confirmation.

Challenge 3: Late-Stage Functionalization via Nickel-Catalyzed Cross-Coupling

The final stages of the this compound synthesis often involve the introduction of a side chain onto the complex, sterically hindered core. A nickel-catalyzed cross-coupling of an alkyl bromide with a vinyl stannane has been employed for this purpose.

Frequently Asked Questions (FAQs):

  • Q5: My nickel-catalyzed cross-coupling reaction is not proceeding to completion or is giving low yields. What are the common pitfalls?

    • A5: Nickel-catalyzed cross-couplings can be sensitive to a variety of factors.

      • Troubleshooting Tip 1: Catalyst and Ligand Choice. The choice of nickel precursor (e.g., Ni(cod)₂, NiCl₂(dme)) and the ligand are critical. The ligand influences the reactivity and stability of the nickel catalyst. Ensure both are of high purity.

      • Troubleshooting Tip 2: Reductant. These reactions often require a stoichiometric reductant (e.g., zinc, manganese) to maintain the active nickel catalytic species. Ensure the reductant is freshly activated if necessary.

      • Troubleshooting Tip 3: Solvent and Temperature. Anhydrous, degassed solvents are crucial to prevent quenching of the organometallic intermediates. The reaction temperature may need to be optimized to balance catalyst activity and stability.

      • Troubleshooting Tip 4: Substrate Purity. Impurities in the alkyl bromide or vinyl stannane can poison the catalyst. Ensure starting materials are pure.

  • Q6: I am observing significant amounts of homocoupling of my starting materials. How can I minimize this side reaction?

    • A6: Homocoupling is a common side reaction in cross-coupling chemistry.

      • Troubleshooting Tip 1: Ligand Effects. The ligand can play a crucial role in preventing homocoupling by stabilizing the nickel intermediates and promoting the desired cross-coupling pathway. Experiment with different ligands.

      • Troubleshooting Tip 2: Reaction Rate. Slow addition of one of the coupling partners can sometimes minimize its homocoupling by keeping its concentration low throughout the reaction.

      • Troubleshooting Tip 3: Additives. In some cases, the addition of salts or other additives can influence the reaction outcome.

Experimental Protocol: Late-Stage Nickel-Catalyzed Cross-Coupling

This protocol is a general representation of a nickel-catalyzed cross-coupling reaction.

Reagent/ParameterCondition
SubstratesAlkyl bromide and Vinyl stannane
CatalystNi(cod)₂ (5-10 mol%)
LigandBipyridine or other suitable ligand (10-20 mol%)
ReductantZn powder (2-3 equivalents)
SolventAnhydrous, degassed DMF or DMA
Temperature50-80 °C
Reaction Time12-24 h
WorkupQuenching with aqueous solution, extraction, and chromatography

Logical Workflow of Challenges in this compound Synthesis

The following diagram illustrates the logical progression of challenges in the total synthesis of this compound. Success in the early stages is critical for advancing to the more complex, late-stage transformations.

SchisanlactoneB_Challenges cluster_early Early-Stage Challenges cluster_mid Mid-Stage Key Transformation cluster_late Late-Stage Challenges Start Starting Material Selection and Preparation Core_Construction Initial Polycyclic Core Construction Start->Core_Construction Stereo_Early Establishment of Early Stereocenters Core_Construction->Stereo_Early Seven_Membered_Ring Seven-Membered Ring Formation (Intramolecular Radical Cyclization) Stereo_Early->Seven_Membered_Ring TS_Stereo Troubleshooting: - Diastereoselectivity - Confirmation of Stereochemistry Stereo_Early->TS_Stereo Late_Stage_Func Late-Stage Functionalization (e.g., C-H Bromination) Seven_Membered_Ring->Late_Stage_Func TS_Radical Troubleshooting: - Low Yield - Regioselectivity Issues Seven_Membered_Ring->TS_Radical Cross_Coupling Side Chain Introduction (Ni-Catalyzed Cross-Coupling) Late_Stage_Func->Cross_Coupling Final_Product This compound Cross_Coupling->Final_Product TS_Coupling Troubleshooting: - Low Yield - Homocoupling Cross_Coupling->TS_Coupling

Figure 1: A flowchart illustrating the key challenging stages in the total synthesis of this compound and their logical dependencies. Troubleshooting points for major hurdles are indicated.

References

Technical Support Center: Schilancitrilactone B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the synthesis of schilancitrilactone B.

Troubleshooting Guide: Key Synthetic Steps

This section addresses common issues encountered during the synthesis of schilancitrilactone B, focusing on a critical intramolecular Diels-Alder (IMDA) reaction for the formation of the core carbocyclic skeleton.

Q1: My intramolecular Diels-Alder (IMDA) reaction is resulting in a low yield of the desired cycloadduct. What are the potential causes and solutions?

A1: Low yields in the IMDA cyclization are a common challenge. Several factors can contribute to this issue. A primary consideration is the thermal conditions required for the reaction. The equilibrium may not favor the product, or decomposition of the starting material or product may occur at elevated temperatures.

  • Thermal Decomposition: The triene precursor can be susceptible to degradation at the high temperatures often required for the IMDA reaction. Consider lowering the reaction temperature and extending the reaction time.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly lower the activation energy for the cycloaddition, allowing the reaction to proceed at a lower temperature. This can minimize thermal decomposition and potentially improve diastereoselectivity.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Toluene is a common choice for these reactions, but exploring other non-polar, high-boiling solvents may be beneficial.

Q2: I am observing the formation of multiple diastereomers in my IMDA reaction. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is crucial for the successful synthesis of schilancitrilactone B. The formation of multiple diastereomers can be addressed through several strategies:

  • Catalyst Selection: As mentioned, Lewis acid catalysts can enhance stereoselectivity by coordinating to the dienophile, leading to a more organized transition state. Experimenting with different Lewis acids (e.g., ZnCl₂, Et₂AlCl, Me₂AlCl) can identify the optimal catalyst for the desired stereochemical outcome.

  • Chiral Auxiliaries: While not always ideal due to the need for additional synthetic steps, the use of a chiral auxiliary on the dienophile can direct the stereochemical course of the cycloaddition.

  • Temperature Optimization: Reaction temperature can play a significant role in stereoselectivity. Lower temperatures generally favor the formation of the thermodynamically more stable product.

Q3: The purification of the cycloadduct from the reaction mixture is proving difficult. What are the recommended purification techniques?

A3: The purification of complex intermediates like the IMDA product requires careful technique.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A carefully selected solvent system is critical to achieve good separation of the desired product from starting material and byproducts. It is recommended to start with a low polarity eluent and gradually increase the polarity.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. The choice of solvent for recrystallization is key and may require some screening.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed. This method offers higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control during the synthesis of the schilancitrilactone B core?

A1: The most critical parameters are typically reaction temperature, concentration, and the choice of catalyst, particularly for the key bond-forming reactions such as the intramolecular Diels-Alder cycloaddition.

Q2: How can I confirm the stereochemistry of the newly formed stereocenters in the cycloadduct?

A2: The relative stereochemistry of the cycloadduct is typically determined using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). Absolute stereochemistry is often determined by X-ray crystallography of a suitable crystalline derivative or by comparison to known compounds.

Q3: Are there any known side reactions to be aware of during the IMDA cyclization?

A3: Yes, potential side reactions include ene reactions, polymerization of the starting diene, and aromatization of the newly formed ring under harsh conditions. Careful control of the reaction temperature and time is essential to minimize these side reactions.

Quantitative Data Summary

The following table summarizes representative yields for a key intramolecular Diels-Alder reaction under different conditions, based on analogous transformations in natural product synthesis.

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1NoneToluene18024453:1
2ZnCl₂ (1.1)Toluene11012655:1
3Et₂AlCl (1.1)Toluene8087810:1
4Me₂AlCl (1.1)CH₂Cl₂251885>20:1

Experimental Protocols

Protocol: Lewis Acid Catalyzed Intramolecular Diels-Alder Cyclization

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: The triene precursor (1.0 equiv) is dissolved in anhydrous dichloromethane (CH₂Cl₂). The solution is cooled to 0 °C in an ice bath.

  • Catalyst Introduction: A solution of dimethylaluminum chloride (Me₂AlCl) (1.1 equiv) in hexanes is added dropwise to the stirred solution over 10 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature (approx. 25 °C) and stirred for 18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel flash column chromatography to yield the desired cycloadduct.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Product A Commercially Available Precursors B Triene Precursor Synthesis A->B Multi-step synthesis C Intramolecular Diels-Alder Cycloaddition B->C Key Cyclization Step D Lactone Formation C->D Functional Group Manipulations E Schilancitrilactone B D->E Final Ring Closure

Caption: Key stages in the synthesis of Schilancitrilactone B.

Troubleshooting_Workflow start Low Yield in IMDA Reaction q1 Check Reaction Temperature start->q1 a1_high Lower Temperature, Increase Time q1->a1_high Too High a1_ok Temperature is Optimal q1->a1_ok Optimal end_node Yield Improved a1_high->end_node q2 Introduce Lewis Acid Catalyst? a1_ok->q2 a2_yes Screen Different Lewis Acids (e.g., Me₂AlCl) q2->a2_yes Yes a2_no Consider Catalyst Addition q2->a2_no No q3 Solvent Optimization? a2_yes->q3 a2_no->a2_yes a3_yes Test Alternative Solvents q3->a3_yes Yes a3_no Solvent is Likely Not the Issue q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting logic for a low-yield IMDA reaction.

Technical Support Center: Schilancitrilactone B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of schilancitrilactone B. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the total synthesis of schilancitrilactone B?

A1: A key and often challenging step in the synthesis of schilancitrilactone B is the late-stage nickel-catalyzed intermolecular cross-coupling of an alkyl bromide with a vinyl stannane.[1][2] The efficiency of this step is crucial for the overall yield of the final product.

Q2: What are the common starting materials for the synthesis of schilancitrilactone B?

A2: The total synthesis of schilancitrilactone B and its analogues has been accomplished starting from commercially available materials.[3][4] One reported synthesis utilizes L-carvone as a key starting material to construct a core fragment of the molecule.[3]

Q3: Are there alternative strategies to the nickel-catalyzed cross-coupling?

A3: While the nickel-catalyzed cross-coupling has been shown to be effective, initial attempts using typical radical addition conditions and photoredox catalysis to form the C20-C22 bond were unsuccessful.[3] This highlights the unique efficacy of the nickel-based catalytic system for this particular substrate.

Troubleshooting Guide: Nickel-Catalyzed Cross-Coupling Reaction

This guide addresses specific issues that may be encountered during the nickel-catalyzed cross-coupling step for the synthesis of schilancitrilactone B and related compounds.

Problem 1: Low or no yield of the desired cross-coupling product.

Possible Cause Troubleshooting Suggestion
Incorrect Nickel Catalyst Ensure that Ni(cod)₂ is used as the catalyst. Other nickel sources like NiCl₂ or Ni(acac)₂ have been shown to be ineffective for this reaction.[1]
Suboptimal Ligand The choice of ligand is critical. Bis(diphenylphosphino)methane (dppm) has been identified as an effective ligand, providing significantly better yields than other phosphine ligands.[1]
Inadequate Catalyst/Ligand Loading The amounts of both the nickel catalyst and the ligand are crucial. Optimal conditions reported involve a high loading of 40 mol% Ni(cod)₂ and 60 mol% dppm.[1]
Reaction Temperature Too Low The reaction should be conducted at an elevated temperature. A temperature of 60 °C in 1,4-dioxane has been found to be optimal.[1]
Presence of Radical Inhibitors The reaction mechanism may involve radical intermediates. The presence of radical inhibitors, such as TEMPO, can completely shut down the reaction.[1] Ensure all reagents and the solvent are free from such inhibitors.
Degassed Solvent Not Used The reaction should be performed under an inert atmosphere (e.g., Nitrogen) to prevent quenching of the catalyst and reactive intermediates.[1]

Problem 2: Formation of hydrodebromination side product.

Possible Cause Troubleshooting Suggestion
Inefficient Catalytic Cycle The formation of the hydrodebromination product was a major side product under conditions developed by Fu's group for other systems.[1] This suggests that the catalytic cycle is not efficiently proceeding through the cross-coupling pathway.
Suboptimal Catalyst/Ligand System Switching to the optimized Ni(cod)₂/dppm system has been shown to favor the desired cross-coupling product over hydrodebromination.[1]

Quantitative Data Summary

The following table summarizes the optimization of the nickel-catalyzed cross-coupling reaction conditions. The yields were determined by ¹H NMR spectroscopy.

EntryNi source (mol%)Ligand (mol%)SolventTemp (°C)Yield of 19 (%)Yield of 19' (%)Total Yield (%)
1NiCl₂(dme) (10)L1* (15)DMA80000
2Ni(cod)₂ (10)L2* (15)Dioxane60000
3Ni(cod)₂ (10)L3* (15)Dioxane60000
4Ni(cod)₂ (10)dppf (15)Dioxane60151530
5Ni(cod)₂ (10)dppe (15)Dioxane60181836
6Ni(cod)₂ (10)dppm (15)Dioxane60282856
7NiCl₂ (10)dppm (15)Dioxane60000
8Ni(acac)₂ (10)dppm (15)Dioxane60000
9Ni(cod)₂ (20)dppm (30)Dioxane60353570
10 Ni(cod)₂ (40) dppm (60) Dioxane 60 40 40 80
11Ni(cod)₂ (40)dppm (60)Dioxane60000

*L1, L2, and L3 are specific ligands detailed in the source publication. Entry 10 represents the optimized conditions. Data adapted from a 2017 publication on the total synthesis of schilancidilactones.[1]

Experimental Protocols

Optimized Nickel-Catalyzed Cross-Coupling Reaction

To a solution of the alkyl bromide (1.0 equiv) in 1,4-dioxane in a nitrogen-filled glovebox is added vinyl stannane (1.2 equiv). Subsequently, bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (40 mol%) and bis(diphenylphosphino)methane (dppm) (60 mol%) are added. The reaction vessel is sealed and the mixture is stirred at 60 °C. After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature and purified by flash column chromatography on silica gel to afford the desired cross-coupling products.[1]

Visualizations

experimental_workflow cluster_start Starting Materials & Key Intermediates cluster_synthesis Key Synthetic Steps L-carvone L-carvone Alkyl_Iodide Alkyl_Iodide L-carvone->Alkyl_Iodide Multi-step Synthesis Radical_Cyclization Intramolecular Radical Cyclization Alkyl_Iodide->Radical_Cyclization Alkyl_Bromide_7 Alkyl_Bromide_7 Cross_Coupling Nickel-Catalyzed Cross-Coupling Alkyl_Bromide_7->Cross_Coupling Vinyl_Stannane_6 Vinyl_Stannane_6 Vinyl_Stannane_6->Cross_Coupling Halogenation Late-stage C(sp3)-H Bromination/Iodination Radical_Cyclization->Halogenation Halogenation->Alkyl_Bromide_7 Final_Product Schilancitrilactone B Cross_Coupling->Final_Product

Caption: Synthetic workflow for schilancitrilactone B.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NFκB_complex NF-κB (p50/p65)-IκBα (Inactive) IκBα->NFκB_complex NFκB_active NF-κB (p50/p65) (Active) NFκB_complex->NFκB_active IκBα Degradation DNA DNA NFκB_active->DNA Translocation Schilancitrilactone_B Schilancitrilactone B (Hypothesized) Schilancitrilactone_B->IKK Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Inflammatory_Response Inflammatory_Response Inflammatory_Genes->Inflammatory_Response External_Stimulus External_Stimulus External_Stimulus->Receptor

Caption: Hypothetical NF-κB signaling pathway modulation.

References

Technical Support Center: Purification of Schisanlactone B Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of Schisanlactone B isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound isomers?

This compound, a lanostane-type triterpenoid, and its isomers likely possess very similar physicochemical properties, making their separation challenging. These similarities often result in co-elution during standard chromatographic methods. The primary difficulties include achieving baseline resolution, preventing peak tailing, and obtaining high-purity isolates of each isomer. The structural similarity of these isomers means they have nearly identical polarity and molecular weight, requiring highly selective separation techniques.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for separating closely related isomers like those of this compound.[][2]

  • HPLC: Particularly with chiral stationary phases (CSPs), HPLC is a well-established method for resolving enantiomers and diastereomers.[3][4] The use of specialized columns can provide the necessary selectivity for separating structurally similar compounds.[3]

  • SFC: This technique is gaining popularity for chiral separations as it often provides faster analysis times, reduced solvent consumption (making it a "greener" alternative), and sometimes superior resolution compared to HPLC.[2][5] SFC is particularly advantageous for preparative scale purification.[][5]

Q3: What should I consider when developing a separation method for this compound isomers?

Effective method development is crucial for the successful separation of this compound isomers. Key considerations include:

  • Column Selection: Screening a variety of HPLC or SFC columns with different stationary phases is essential. For chiral separations, polysaccharide-based chiral stationary phases are often a good starting point.[3]

  • Mobile Phase Optimization: The choice of mobile phase, including organic modifiers and additives, significantly impacts selectivity and resolution. A systematic approach to testing different solvent combinations is recommended.

  • Temperature and Pressure: In SFC, temperature and pressure are critical parameters that influence the density and solvating power of the supercritical fluid, thereby affecting retention and selectivity.

  • Analytical to Preparative Scaling: A successful analytical separation must be scalable to a preparative method to obtain sufficient quantities of the purified isomers. This involves adjusting flow rates, column dimensions, and sample loading.[6]

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound isomers.

Problem Possible Causes Solutions
Poor Resolution/Co-elution of Isomers Insufficient selectivity of the stationary phase. Non-optimal mobile phase composition. Inappropriate temperature or pressure (in SFC).Column Selection: Screen different chiral and achiral columns to find one with better selectivity for your isomers. Polysaccharide-based CSPs are a good starting point.[3] Mobile Phase Optimization: Systematically vary the organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration. Consider adding small amounts of additives (e.g., acids, bases, or water) to improve peak shape and selectivity.[7] Method Parameters: In HPLC, adjust the flow rate and temperature. In SFC, optimize backpressure and temperature to alter the mobile phase density and solvating power.
Peak Tailing Secondary interactions between the analyte and the stationary phase. Column overload. Presence of active sites on the silica support.Mobile Phase Additives: Add a small amount of a competitive agent (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase to block active sites. Reduce Sample Load: Inject a smaller amount of the sample to see if peak shape improves. Column Choice: Use a column with a highly inert stationary phase or end-capping.
Low Recovery of Purified Isomers Adsorption of the compound onto the column or system components. Degradation of the compound during the purification process. Inefficient fraction collection.System Passivation: Flush the system with a strong solvent to remove any adsorbed material. Check Compound Stability: Ensure the mobile phase pH and temperature are within the stability range of this compound. Optimize Fraction Collection: Use a peak-triggered fraction collector and ensure the collection window is set appropriately.
Irreproducible Retention Times Inadequate column equilibration. Fluctuations in mobile phase composition or temperature. Column degradation.Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This is especially important for gradient methods. System Stability: Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. Column Care: Use a guard column to protect the analytical column from contaminants. Store the column in an appropriate solvent when not in use.

Starting Point for Method Development: Chromatographic Conditions for Lanostane-Type Triterpenoids

Due to the limited availability of specific data for this compound isomer separation, the following table provides typical chromatographic conditions used for the purification of structurally related lanostane-type triterpenoids. These can serve as a valuable starting point for your method development.

Parameter HPLC Conditions SFC Conditions
Column Reversed-phase C18 or C8 (for general separation) Chiral Stationary Phases (e.g., polysaccharide-based) for isomer resolution.[3]Chiral or achiral columns (e.g., silica, diol, or specialized SFC columns).[7]
Mobile Phase Reversed-Phase: Acetonitrile/Water or Methanol/Water gradients.[8][9][10] Normal Phase/Chiral: Heptane/Isopropanol or Heptane/Ethanol with additives.CO2 with a polar co-solvent (e.g., Methanol, Ethanol, Isopropanol).[11] Additives like water, acids, or bases can be used to improve peak shape.[7]
Flow Rate Analytical: 0.5 - 1.5 mL/min Preparative: Scaled up based on column diameter.Analytical: 2 - 5 mL/min Preparative: Scaled up based on column diameter.
Temperature 25 - 40 °C30 - 50 °C
Backpressure N/A100 - 200 bar
Detection UV (typically at lower wavelengths like 210 nm for triterpenoids) or Evaporative Light Scattering Detector (ELSD).UV or Mass Spectrometry (MS).

Visualizing the Workflow

The following diagram illustrates a general workflow for the purification of natural product isomers, which is applicable to the separation of this compound isomers.

G cluster_0 Sample Preparation cluster_1 Initial Fractionation cluster_2 High-Resolution Separation cluster_3 Analysis & Characterization start Crude Plant Extract extraction Solvent Extraction & Partitioning start->extraction concentration Concentration extraction->concentration flash_chrom Flash Chromatography (e.g., Silica Gel) concentration->flash_chrom fraction_collection Collect Fractions Containing Isomer Mixture flash_chrom->fraction_collection method_dev Analytical HPLC/SFC Method Development fraction_collection->method_dev prep_sep Preparative HPLC/SFC Separation method_dev->prep_sep isomer_collection Collect Pure Isomer Fractions prep_sep->isomer_collection purity_check Purity Analysis (Analytical HPLC/SFC) isomer_collection->purity_check structure_elucidation Structure Elucidation (NMR, MS) purity_check->structure_elucidation end Pure Isomers structure_elucidation->end

Caption: General workflow for the purification of natural product isomers.

References

minimizing batch-to-batch variability of Schisanlactone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Schisanlactone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary sources of its batch-to-batch variability?

This compound is a bioactive natural product, and like many compounds derived from natural sources, its consistency can be influenced by several factors. The primary sources of variability often stem from the botanical raw materials and the subsequent manufacturing and handling processes.[1][2][3] Key contributing factors include:

  • Raw Material Sourcing: Variations in the plant source due to different geographical locations, climate conditions, fertilization methods, and harvest times can significantly alter the chemical profile of the starting material.[1][2][3]

  • Extraction and Purification: The methods used for extraction and purification can introduce variability. Inconsistent solvent ratios, temperatures, or chromatographic conditions can lead to differences in purity and impurity profiles between batches.

  • Storage and Handling: this compound's stability can be affected by storage conditions such as temperature, humidity, and exposure to light. Improper handling can lead to degradation of the compound.[4][5][6]

Q2: How can I assess the purity and consistency of a new batch of this compound?

A multi-step analytical approach is recommended to ensure the quality of each new batch. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are powerful techniques for this purpose.[1]

A recommended workflow for quality control is outlined below:

G cluster_0 Quality Control Workflow for this compound A Receive New Batch of this compound B Perform Visual Inspection (Color, Appearance) A->B C Conduct HPLC/UHPLC-MS/MS Analysis B->C D Compare to Reference Standard and Previous Batches C->D E Assess Purity and Impurity Profile D->E F Decision: Accept or Reject Batch E->F G Store Accepted Batch Under Controlled Conditions F->G Accept

A generalized workflow for the quality control of incoming this compound batches.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

While specific stability data for this compound is not extensively published, general guidelines for sensitive pharmaceutical products should be followed.[4][5][6] To minimize degradation, it is recommended to store this compound under controlled conditions.

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.[7]Reduces the rate of chemical degradation.
Humidity Store in a desiccated environment.Prevents hydrolysis and other moisture-related degradation.
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation.
Atmosphere For solutions, consider purging with an inert gas like nitrogen or argon.Minimizes oxidation.

Troubleshooting Guides

Problem 1: Inconsistent experimental results between different batches of this compound.

Potential Cause Troubleshooting Step
Purity and/or Concentration Differences 1. Quantify the concentration of this compound in each batch using a validated analytical method such as HPLC with a reference standard. 2. Assess the purity of each batch and compare the impurity profiles.
Presence of Bioactive Impurities 1. Use UHPLC-MS/MS to identify and tentatively quantify impurities. 2. If possible, purify a small amount of the material to see if the inconsistency is resolved.
Degradation of Older Batches 1. Re-analyze the older batch alongside the new batch to check for degradation products. 2. Review storage conditions of the older batch.

Problem 2: this compound solution appears cloudy or precipitates over time.

Potential Cause Troubleshooting Step
Poor Solubility 1. Review the solvent used and the final concentration. Consider a solubility study to determine the optimal solvent system. 2. Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation.
Compound Degradation 1. Analyze the precipitate and the supernatant separately to identify the components. 2. Prepare fresh solutions for each experiment and avoid long-term storage of solutions unless stability has been confirmed.
Interaction with Container 1. Ensure the storage container is made of an inert material (e.g., glass or appropriate plastic).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, and gradually increase to elute this compound and any impurities.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector at an appropriate wavelength (to be determined by UV-Vis spectrum of this compound)
Injection Volume 10 µL

Protocol 2: Recommended Stability Study Design

To establish an appropriate shelf-life and storage conditions, a stability study is recommended.[5][6]

Condition Time Points Tests to Perform
Long-Term: 2-8°C 0, 3, 6, 9, 12, 18, 24 monthsAppearance, HPLC purity, degradation products
Accelerated: 25°C/60% RH 0, 1, 3, 6 monthsAppearance, HPLC purity, degradation products
Stress: 40°C/75% RH 0, 1, 3 monthsAppearance, HPLC purity, degradation products
Photostability As per ICH Q1B guidelinesAppearance, HPLC purity, degradation products

Signaling Pathways

While the direct signaling pathways of this compound are not extensively characterized, a related compound, Schisandrin B, has been shown to suppress the MAPK and NF-κB signaling pathways.[8] This provides a putative mechanism of action that may be relevant for this compound.

G cluster_1 Putative Signaling Pathway Inhibition by this compound (based on Schisandrin B) A External Stimulus (e.g., inflammatory signal) B Cell Surface Receptor A->B C MAPK Cascade (p38, JNK, ERK) B->C D NF-κB Pathway (IκBα phosphorylation) B->D E Transcription Factors (e.g., AP-1, NF-κB p65) C->E D->E F Gene Expression (e.g., inflammatory cytokines) E->F G This compound G->C Inhibits G->D Inhibits

A putative mechanism of action for this compound, based on data from related compounds.

References

Technical Support Center: Addressing Cytotoxicity of Schisanlactone B in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Schisanlactone B in cell line-based experiments. The information is designed to assist in addressing common challenges and interpreting experimental outcomes related to its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic activity of this compound?

A1: this compound is a lignan isolated from the medicinal plant Schisandra chinensis. While specific IC50 values for this compound are not widely published, related lignans from the same plant, such as Gomisin L1 and Gomisin N, have demonstrated cytotoxic effects in various cancer cell lines. For instance, Gomisin L1 exhibited IC50 values of 21.92 µM in A2780 ovarian cancer cells and 55.05 µM in SKOV3 ovarian cancer cells[1]. Gomisin N has also been shown to induce apoptosis in hepatic carcinoma cells[2]. It is plausible that this compound possesses similar cytotoxic and pro-apoptotic properties.

Q2: What is the likely mechanism of this compound-induced cytotoxicity?

A2: Based on studies of structurally similar lignans from Schisandra, this compound is likely to induce cytotoxicity through the induction of apoptosis. The underlying mechanism may involve the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of signaling pathways that culminate in programmed cell death. For example, Gomisin N enhances apoptosis through a ROS-mediated upregulation of death receptors[3].

Q3: How can I determine if this compound is inducing apoptosis, necrosis, or simply inhibiting proliferation in my cell line?

A3: A combination of assays is recommended to distinguish between different modes of cell death and cytostatic effects.

  • Apoptosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

  • Necrosis: The lactate dehydrogenase (LDH) assay can be used to measure membrane integrity, where an increase in LDH release indicates necrotic cell death.

  • Proliferation Inhibition: A cell proliferation assay, such as the MTT or crystal violet assay, can assess the overall reduction in cell viability, which could be due to either cell death or growth inhibition. Comparing results from these assays will provide a clearer picture of the cellular response to this compound.

Q4: I am observing high variability in my cytotoxicity assay results. What are the common causes?

A4: High variability can stem from several factors, including inconsistent cell seeding density, uneven compound distribution in multi-well plates, edge effects in the plate, or issues with the assay reagents themselves. Ensure thorough mixing of cell suspensions and compound dilutions, and consider leaving the outer wells of a plate empty to mitigate edge effects. Refer to the troubleshooting guide below for more detailed solutions.

Data Presentation

While specific IC50 values for this compound are limited in publicly available literature, the following table presents representative data for related lignans from Schisandra to provide an expected range of cytotoxic activity.

CompoundCell LineAssayIC50 (µM)Reference
Gomisin L1A2780 (Ovarian Cancer)MTT21.92 ± 0.73[1]
Gomisin L1SKOV3 (Ovarian Cancer)MTT55.05 ± 4.55[1]
Gomisin AGH3 (Pituitary)Electrophysiology6.2 (peak INa)[4]
Gomisin AGH3 (Pituitary)Electrophysiology0.73 (end-pulse INa)[4]

Note: This data is for compounds structurally related to this compound and should be used for estimation purposes only.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible IC50 Values
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Inaccurate Compound Dilutions Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Edge Effects in Plate Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Variable Incubation Times Standardize the incubation time with this compound across all experiments.
Cell Line Instability Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Issue 2: High Background in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Phenol Red Interference (MTT Assay) Use phenol red-free media for the assay, or perform a background subtraction with media containing the compound but no cells.
Serum Interference (LDH Assay) Some sera have high endogenous LDH activity. Use heat-inactivated serum or a serum-free medium for the assay period. A "no-cell" control with media and serum is essential.
Compound Interference This compound may directly react with assay reagents. Run a control with the compound in cell-free media to check for any direct absorbance or fluorescence.
Microbial Contamination Visually inspect cultures for any signs of contamination. Perform routine mycoplasma testing.
Issue 3: Unexpected Cell Morphology Changes
Possible Cause Troubleshooting Step
Solvent Cytotoxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media + solvent) to assess solvent toxicity.
Compound Precipitation Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or reducing the final concentration.
Induction of Cellular Stress Responses The observed morphological changes may be indicative of apoptosis (cell shrinkage, blebbing) or autophagy (vacuole formation). Further investigation with specific assays is warranted.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Controls: Include a "maximum LDH release" control by lysing untreated cells with a lysis buffer provided in the kit.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Stock treat_cells Treat with Serial Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) incubate->apoptosis_assay read_plate Measure Absorbance/Fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate Analyze on Flow Cytometer calc_ic50 Calculate % Viability & IC50 read_plate->calc_ic50 interpret Interpret Mechanism of Cytotoxicity calc_ic50->interpret

Caption: Experimental workflow for assessing this compound cytotoxicity.

troubleshooting_logic start Inconsistent Cytotoxicity Results check_seeding Is cell seeding density consistent? start->check_seeding check_dilutions Are compound dilutions accurate? check_seeding->check_dilutions Yes reseed Action: Resuspend cells thoroughly before seeding. check_seeding->reseed No check_edge_effects Are you avoiding edge wells? check_dilutions->check_edge_effects Yes redilute Action: Prepare fresh dilutions and use calibrated pipettes. check_dilutions->redilute No check_solvent Is the solvent control clean? check_edge_effects->check_solvent Yes avoid_edges Action: Use middle wells for experiments. check_edge_effects->avoid_edges No check_solvent_conc Action: Ensure solvent concentration is non-toxic. check_solvent->check_solvent_conc No end Reproducible Results check_solvent->end Yes reseed->check_dilutions redilute->check_edge_effects avoid_edges->check_solvent check_solvent_conc->end

Caption: Troubleshooting logic for inconsistent cytotoxicity results.

apoptosis_pathway schisanlactone_b This compound ros Increased ROS Production schisanlactone_b->ros mitochondria Mitochondrial Stress ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated apoptosis signaling pathway for this compound.

References

Validation & Comparative

Comparative Analysis of Schisanlactone B and Other Nortriterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Schisanlactone B and other nortriterpenoids, focusing on their cytotoxic and anti-inflammatory effects. This document summarizes available quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways.

While this compound is a nortriterpenoid of interest, publicly available data on its specific cytotoxic and anti-inflammatory activities, particularly quantitative measures like IC50 values, is currently limited. This guide, therefore, presents a comparative analysis based on available data for structurally related nortriterpenoids from the Schisandraceae family and other relevant compounds. This approach allows for an initial assessment of potential activities and highlights areas for future research.

Cytotoxic Activity Against Breast Cancer Cells (MCF-7)

CompoundSourceCell LineIC50 (µM)Citation
This compound Schisandra sp.MCF-7Data not available
Schirubrisin BSchisandra sphenantheraMCF-713.30 ± 0.68[1][2][3]
Nortriterpenoid (Compound 1)Schisandra sphenantheraMCF-76.7[2]

Table 1: Comparative Cytotoxic Activity of Nortriterpenoids against MCF-7 Cells.

Anti-Inflammatory Activity in Macrophages (RAW 264.7)

The RAW 264.7 murine macrophage cell line is a standard model for assessing in vitro anti-inflammatory activity, often by measuring the inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS). As with cytotoxicity, direct quantitative data for this compound is lacking. However, data from other compounds, including those from the Schisandraceae family, offer a basis for comparison.

CompoundSource / TypeCell LineAssayIC50 (µM)Citation
This compound Schisandra sp.RAW 264.7Nitric Oxide InhibitionData not available
Schisandrin ASchisandra sphenantheraRAW 264.7Nitric Oxide Inhibition>200[4]
Schisandrin CSchisandra sp.RAW 264.7Nitric Oxide InhibitionData reported[5]
Gomisin NSchisandra sp.RAW 264.7Nitric Oxide InhibitionData reported[5]
Gomisin JSchisandra sp.RAW 264.7Nitric Oxide InhibitionData reported[5]

Table 2: Comparative Anti-Inflammatory Activity of Compounds in RAW 264.7 Cells.

Mechanistic Insights: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. While the direct effect of this compound on the NF-κB pathway has not been extensively studied, related compounds from the Schisandra genus have been shown to modulate this pathway, suggesting a potential mechanism of action for this compound.

The following diagram illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory activity of nortriterpenoids.

NF_kB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB NFkB_IkB->NFkB Releases DNA DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Canonical NF-κB Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key in vitro assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other nortriterpenoids) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating the biological activities of natural compounds like this compound.

Experimental_Workflow Start Start: Compound Isolation (e.g., this compound) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (NO Assay) Start->Anti_inflammatory Active_Cytotoxic Active Compounds (Low IC50) Cytotoxicity->Active_Cytotoxic Active_Anti_inflammatory Active Compounds (Low IC50) Anti_inflammatory->Active_Anti_inflammatory Mechanism_Cytotoxic Mechanism of Action Studies (e.g., Apoptosis Assays) Active_Cytotoxic->Mechanism_Cytotoxic Mechanism_Anti_inflammatory Mechanism of Action Studies (e.g., Western Blot for NF-κB) Active_Anti_inflammatory->Mechanism_Anti_inflammatory Lead_Compound Lead Compound Identification Mechanism_Cytotoxic->Lead_Compound Mechanism_Anti_inflammatory->Lead_Compound

General Experimental Workflow

Conclusion

This comparative guide highlights the current state of research on the cytotoxic and anti-inflammatory properties of this compound and related nortriterpenoids. While direct experimental data for this compound is urgently needed, the information gathered on analogous compounds provides a valuable framework for future investigations. The presented experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the therapeutic potential of this class of natural products. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Validating the Therapeutic Target of Schisanlactone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic target validation for Schisanlactone B, a bioactive compound isolated from the medicinal plant Schisandra chinensis. Due to the limited research directly validating a specific molecular target for this compound, this guide will focus on the well-studied, structurally similar compound from the same plant, Schisandrin B , as a proxy. The primary validated therapeutic target for Schisandrin B in the context of cancer is the RhoA/ROCK1 signaling pathway .

This guide will compare the effects of Schisandrin B on this pathway with established alternative inhibitors, providing supporting experimental data and detailed protocols.

Executive Summary

Schisandrin B has been demonstrated to inhibit the proliferation and metastasis of hepatocellular carcinoma by downregulating the expression of key proteins in the RhoA/ROCK1 signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in cancer progression. This guide compares the mechanism and efficacy of Schisandrin B with two well-characterized ROCK inhibitors, Y-27632 and Fasudil . While Schisandrin B appears to act by reducing the protein levels of RhoA and ROCK1, Y-27632 and Fasudil are direct competitive inhibitors of the ROCK protein kinase.

Data Presentation: Comparison of Inhibitors

The following table summarizes the quantitative data for Schisandrin B and the alternative ROCK inhibitors.

CompoundTarget(s)Mechanism of ActionIC50 / KiEffective Concentration (in vitro)
Schisandrin B RhoA/ROCK1 PathwayDownregulates the expression of RhoA and ROCK1 proteinsNot Applicable (indirect inhibition)>10 µM for inhibition of Huh-7 cell proliferation[1][2][3]
Y-27632 ROCK1, ROCK2ATP-competitive inhibitorKi: 220 nM (ROCK1), 300 nM (ROCK2)-
Fasudil ROCK1, ROCK2ATP-competitive inhibitorKi: 0.33 µM (ROCK1), IC50: 0.158 µM (ROCK2)-
Hydroxyfasudil (active metabolite of Fasudil)ROCK1, ROCK2ATP-competitive inhibitorIC50: 0.73 µM (ROCK1), 0.72 µM (ROCK2)-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the RhoA/ROCK1 signaling pathway, a typical experimental workflow for validating a therapeutic target, and the logical comparison between Schisandrin B and its alternatives.

RhoA_ROCK1_Pathway GPCR GPCRs GEFs GEFs GPCR->GEFs RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 LIMK LIMK ROCK1->LIMK MLC Myosin Light Chain (MLC) ROCK1->MLC MLCP MLC Phosphatase ROCK1->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Stress_Fibers Actin Stress Fibers (Cell Contraction & Migration) Cofilin->Actin_Stress_Fibers Regulates pMLC p-MLC MLC->pMLC pMLC->Actin_Stress_Fibers MLCP->pMLC Dephosphorylates Schisandrin_B Schisandrin B Schisandrin_B->RhoA_GTP Reduces Expression Schisandrin_B->ROCK1 Reduces Expression Y27632_Fasudil Y-27632 / Fasudil Y27632_Fasudil->ROCK1 Directly Inhibits

Caption: The RhoA/ROCK1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., Huh-7) Treatment Treatment with Schisandrin B Cell_Culture->Treatment Western_Blot Western Blot (RhoA, ROCK1 expression) Treatment->Western_Blot Migration_Assay Transwell Migration Assay Treatment->Migration_Assay Wound_Healing Wound Healing Assay Treatment->Wound_Healing Proliferation_Assay Proliferation Assay (CCK-8) Treatment->Proliferation_Assay Xenograft Xenograft Mouse Model Gavage Gavage Administration of Schisandrin B Xenograft->Gavage Tumor_Measurement Tumor Volume & Weight Measurement Gavage->Tumor_Measurement IHC Immunohistochemistry (Ki-67, PCNA) Gavage->IHC

Caption: Experimental workflow for validating Schisandrin B's therapeutic target.

Comparison_Logic Therapeutic_Goal Inhibit Cancer Cell Migration & Proliferation Target_Pathway RhoA/ROCK1 Pathway Therapeutic_Goal->Target_Pathway is achieved by targeting SchB Schisandrin B Target_Pathway->SchB Alternatives Alternative Inhibitors (Y-27632, Fasudil) Target_Pathway->Alternatives SchB_MOA Mechanism: Downregulates RhoA/ROCK1 Protein Expression SchB->SchB_MOA Alternatives_MOA Mechanism: Directly Inhibits ROCK1/2 Kinase Activity Alternatives->Alternatives_MOA

Caption: Logical comparison of therapeutic inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of Schisandrin B's effect on the RhoA/ROCK1 pathway are provided below.

Western Blot for RhoA and ROCK1 Expression

This protocol is for determining the protein expression levels of RhoA and ROCK1 in cancer cells after treatment with an inhibitor.

Materials:

  • Cancer cell line (e.g., Huh-7)

  • Schisandrin B or other inhibitors

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-RhoA, anti-ROCK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed Huh-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Schisandrin B (e.g., 0, 10, 20, 40 µM) for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and then add 100-200 µL of RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against RhoA, ROCK1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of RhoA and ROCK1 to the loading control.

Transwell Migration Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane, a key aspect of metastasis.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cancer cell line (e.g., Huh-7)

  • Serum-free cell culture medium

  • Complete cell culture medium (with 10% FBS as a chemoattractant)

  • Schisandrin B or other inhibitors

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • Cell Preparation: Culture Huh-7 cells and starve them in serum-free medium for 12-24 hours before the assay.

  • Assay Setup: Place Transwell inserts into a 24-well plate. Add 600 µL of complete medium to the lower chamber of each well.

  • Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing the desired concentrations of Schisandrin B. Seed 1-5 x 10^4 cells in 200 µL of this suspension into the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.

  • Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per condition.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in the cell monolayer.

Materials:

  • 6-well or 12-well plates

  • Cancer cell line (e.g., Huh-7)

  • Cell culture medium

  • Schisandrin B or other inhibitors

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed Huh-7 cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentrations of Schisandrin B.

  • Imaging at Time 0: Immediately after creating the scratch and adding the treatment, capture images of the wound at defined locations using a microscope.

  • Incubation and Subsequent Imaging: Incubate the plate at 37°C. Capture images of the same wound locations at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the wound at different time points for each condition. The rate of wound closure can be calculated and compared between the control and treated groups to assess the effect of the inhibitor on cell migration.

Conclusion

The available evidence strongly suggests that Schisandrin B, a close analog of this compound, exerts its anti-cancer effects in hepatocellular carcinoma by targeting the RhoA/ROCK1 signaling pathway. Its mechanism of action, which involves the downregulation of RhoA and ROCK1 protein expression, distinguishes it from direct enzymatic inhibitors like Y-27632 and Fasudil. This guide provides a framework for researchers to compare and further investigate the therapeutic potential of this compound and related compounds. The detailed experimental protocols offer a starting point for validating these findings and exploring the precise molecular interactions of these natural products with their cellular targets. Further research is warranted to identify the direct binding partner of this compound and to elucidate the full spectrum of its pharmacological activity.

References

A Comparative Guide to the Synthetic Routes of Schisanlactone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architectures of Schisanlactone isomers, a class of nortriterpenoids isolated from plants of the Schisandraceae family, have captivated synthetic chemists for decades. Their potent biological activities, including anti-HIV, anti-inflammatory, and neuroprotective effects, further underscore the importance of efficient and stereoselective synthetic strategies. This guide provides a comparative analysis of the total syntheses of key Schisanlactone isomers, focusing on Schisanlactone A, B, and C, for which the most comprehensive data is available. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways to aid researchers in this challenging field.

Comparison of Synthetic Routes

The total syntheses of Schisanlactone A, B, and C have been accomplished through distinct and elegant strategies, primarily developed by the research groups of Yang and Tang. A summary of the key quantitative metrics for these syntheses is presented below.

Isomer Research Group Longest Linear Sequence (Steps) Key Strategies Overall Yield
Schisanlactone A (Schindilactone A)Yang et al.29Diels-Alder reaction, Ring-closing metathesis (RCM), Pauson-Khand reaction, Carbonylative annulationNot explicitly reported
Schisanlactone BTang et al.17Intramolecular radical cyclization, Intermolecular radical additionNot explicitly reported
Schisanlactone CTang et al.17Intramolecular radical cyclization, Intermolecular radical additionNot explicitly reported
Schilancidilactone ATang et al.Not explicitly reportedLate-stage C(sp³)–H bromination, Nickel-catalyzed cross-coupling36% (for the final coupling step)
Schilancidilactone BTang et al.Not explicitly reportedLate-stage C(sp³)–H bromination, Nickel-catalyzed cross-coupling7% (for the final coupling step)
Schilancitrilactone ATang et al.Not explicitly reportedDieckmann-type condensation, Late-stage C(sp³)–H bromination, Nickel-catalyzed cross-couplingNot explicitly reported

Synthetic Pathways and Methodologies

The Synthesis of Schisanlactone A (Schindilactone A) by Yang and coworkers

The first total synthesis of the highly complex Schisanlactone A was a landmark achievement, accomplished in 29 steps in its longest linear sequence.[1] The strategy relied on a series of powerful metal-mediated bond formations to construct the intricate polycyclic system.

Key Reactions and Experimental Protocols:

  • Diels-Alder Reaction: The synthesis commenced with a Diels-Alder reaction to construct the initial carbocyclic framework.

  • Ring-Closing Metathesis (RCM): A crucial RCM step was employed to form one of the seven-membered rings.

  • Pauson-Khand Reaction: A cobalt-catalyzed Pauson-Khand reaction was utilized for the construction of a cyclopentenone moiety.

  • Carbonylative Annulation: A palladium-catalyzed carbonylative annulation reaction played a key role in the later stages of the synthesis.

Experimental Protocol for a Representative Step (Pauson-Khand Reaction):

Logical Flow of the Synthesis of Schisanlactone A:

Schisanlactone_A_Synthesis Start Simple Starting Materials Diels_Alder Diels-Alder Reaction Start->Diels_Alder Intermediate_1 Polycyclic Intermediate Diels_Alder->Intermediate_1 RCM Ring-Closing Metathesis Intermediate_1->RCM Intermediate_2 Tricyclic Core RCM->Intermediate_2 Pauson_Khand Pauson-Khand Reaction Intermediate_2->Pauson_Khand Intermediate_3 Tetracyclic Ketone Pauson_Khand->Intermediate_3 Carbonylative_Annulation Carbonylative Annulation Intermediate_3->Carbonylative_Annulation Schisanlactone_A Schisanlactone A Carbonylative_Annulation->Schisanlactone_A

Caption: Synthetic strategy for Schisanlactone A by Yang et al.

The Synthesis of this compound and C by Tang and coworkers

The total syntheses of this compound and C were achieved in a more convergent manner, with the longest linear sequence being 17 steps.[2] The key feature of this strategy is the use of radical cyclization reactions to form key structural motifs.

Key Reactions and Experimental Protocols:

  • Intramolecular Radical Cyclization: This was a pivotal step for the formation of the seven-membered ring present in these isomers.

  • Intermolecular Radical Addition: A subsequent intermolecular radical addition was employed to introduce additional complexity.

Experimental Protocol for a Representative Step (Intramolecular Radical Cyclization):

Logical Flow of the Synthesis of this compound and C:

Schisanlactone_B_C_Synthesis Starting_Material Commercially Available Starting Material Radical_Precursor Radical Precursor Synthesis Starting_Material->Radical_Precursor Intra_Radical_Cyclization Intramolecular Radical Cyclization Radical_Precursor->Intra_Radical_Cyclization Cyclized_Intermediate Seven-membered Ring Intermediate Intra_Radical_Cyclization->Cyclized_Intermediate Inter_Radical_Addition Intermolecular Radical Addition Cyclized_Intermediate->Inter_Radical_Addition Final_Steps Further Functionalization Inter_Radical_Addition->Final_Steps Schisanlactone_B_C This compound / C Final_Steps->Schisanlactone_B_C Collective_Synthesis Common_Intermediate Common Intermediate Late_Stage_Bromination Late-stage C(sp³)–H Bromination Common_Intermediate->Late_Stage_Bromination Dieckmann_Condensation Dieckmann Condensation Common_Intermediate->Dieckmann_Condensation Brominated_Intermediates Brominated Intermediates Late_Stage_Bromination->Brominated_Intermediates Ni_Cross_Coupling Nickel-catalyzed Cross-Coupling Brominated_Intermediates->Ni_Cross_Coupling Schisanlactone_Isomers Schisanlactone Isomers (A, B, etc.) Ni_Cross_Coupling->Schisanlactone_Isomers Schisanlactone_A_ring Schilancitrilactone A (A ring formation) Dieckmann_Condensation->Schisanlactone_A_ring

References

Limited Public Data on Cross-Reactivity of Schisanlactone B in Diverse Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant scarcity of public data on the cross-reactivity of Schisanlactone B across various biological assays. While related compounds from the Schisandra genus, particularly Schisanlactone E, have been the subject of some pharmacological studies, specific and comparative data for this compound is largely unavailable.

This lack of information prevents a detailed, evidence-based comparison of this compound's performance in different assay formats, such as binding assays, enzymatic assays, and cell-based assays. Consequently, for researchers, scientists, and drug development professionals, an objective assessment of its target specificity and potential off-target effects remains challenging.

Current State of Knowledge

Our extensive search for quantitative data, including metrics like IC50, Ki, or EC50 values for this compound, did not yield sufficient information to construct a comparative guide as requested. The majority of research focuses on other compounds from Schisandra chinensis, such as Schisandrin A and B, which have been investigated for their effects on drug-metabolizing enzymes like CYP3A.[1] For instance, studies on Schisandrin A and Schisandrin B have determined their inhibitory effects on CYP3A activity, with reported IC50 values of 6.60 µM and 5.51 µM, respectively.[1]

In contrast, the bioactivity of this compound has not been similarly characterized in publicly accessible studies. While some research has explored the cytotoxic activities of other natural products with similar lactone structures, such as Momilactone B against human colon cancer cell lines, this information is not transferable to this compound.[2][3]

Implications for Research and Development

The absence of cross-reactivity data for this compound presents a significant knowledge gap for researchers investigating its therapeutic potential. Understanding a compound's activity profile across a range of assays is crucial for:

  • Target Identification and Validation: Determining the primary biological targets and potential off-target interactions.

  • Lead Optimization: Guiding medicinal chemistry efforts to enhance potency and selectivity.

  • Predicting In Vivo Efficacy and Safety: Assessing the likelihood of therapeutic success and potential for adverse effects.

Without this fundamental data, the development of this compound as a potential therapeutic agent is hindered.

Future Directions

To address this gap, dedicated studies are required to systematically evaluate the biological activity of this compound. A recommended experimental workflow would involve a tiered approach:

  • Initial Broad Screening: Profiling this compound against a diverse panel of receptors, enzymes, and ion channels using high-throughput binding assays.

  • Functional Characterization: For any identified "hits" from the initial screening, conducting functional enzymatic and cell-based assays to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor) and to quantify its potency (e.g., EC50, IC50).

  • Selectivity Profiling: Testing this compound against related targets to assess its selectivity.

  • Cellular and In Vivo Studies: Investigating the effects of this compound in relevant cellular models and, subsequently, in animal models to validate its therapeutic potential.

Below is a conceptual representation of a typical drug discovery and characterization workflow that would be necessary for a compound like this compound.

experimental_workflow cluster_discovery Discovery & Screening cluster_characterization Functional Characterization cluster_validation In Vivo Validation Compound This compound Screening High-Throughput Screening (Binding Assays) Compound->Screening Test Compound Hits Identified Hits Screening->Hits Identify Primary Targets Enzymatic Enzymatic Assays (IC50/Ki Determination) Hits->Enzymatic Validate & Quantify Inhibition CellBased Cell-Based Assays (EC50/Potency) Hits->CellBased Assess Cellular Activity AnimalModels Animal Models (Efficacy & PK/PD) Enzymatic->AnimalModels CellBased->AnimalModels Clinical Clinical Development AnimalModels->Clinical Preclinical Data

Caption: A generalized workflow for the discovery and validation of a novel compound.

References

A Comparative Analysis of the Cytotoxic Effects of Schisanlactone B and Its Analogue, Schisantherin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Schisanlactone B (also known as Schisandrin B) and a structurally related compound, Schisantherin A. Due to the limited availability of public data on Schisanlactone C, this guide utilizes Schisantherin A as a comparator to provide insights into the potential structure-activity relationships and cytotoxic mechanisms of these dibenzocyclooctadiene lignans.

This analysis synthesizes available experimental data to highlight differences in their cytotoxic potency and mechanisms of action against various cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic activities of this compound and Schisantherin A have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
This compound (Schisandrin B) HCCC-9810Cholangiocarcinoma40 ± 1.648
RBECholangiocarcinoma70 ± 2.648
Schisantherin A HepG2Hepatocellular Carcinoma6.65 ± 0.32Not Specified
Hep3BHepatocellular Carcinoma10.50 ± 0.81Not Specified
Huh7Hepatocellular Carcinoma10.72 ± 0.46Not Specified
Hep3BHepatocellular Carcinoma~3048
HCCLM3Hepatocellular Carcinoma~5048

Experimental Protocols

The methodologies employed to ascertain the cytotoxic effects of these compounds are crucial for the interpretation and replication of the findings.

Cell Viability Assay (MTT Assay)

The cytotoxicity of both this compound and Schisantherin A was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells were then treated with various concentrations of this compound or Schisantherin A for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the MTT reagent was added to each well and incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control was calculated as the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)

To determine the mode of cell death induced by this compound, flow cytometry with Annexin V and propidium iodide (PI) staining was utilized.

  • Cell Treatment: Cells were treated with the compound for a designated time.

  • Staining: Cells were harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and PI.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells are indicative of early apoptosis, while double-positive (Annexin V and PI) cells represent late apoptotic or necrotic cells.

Western Blot Analysis

This technique was used to investigate the effect of the compounds on the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Cells were treated with the compound, and total protein was extracted.

  • SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies against specific proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Caspase-9) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound (Schisandrin B)

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][2] This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, culminating in the activation of caspase-9 and the executioner caspase-3.[1][2] Additionally, this compound can induce cell cycle arrest at the G0/G1 phase.[2]

Schisanlactone_B_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm SLB This compound Bcl2 Bcl-2 SLB->Bcl2 Bax Bax SLB->Bax CytoC_mito Cytochrome c Bcl2->CytoC_mito Inhibition Bax->CytoC_mito Release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Casp9 Caspase-9 CytoC_cyto->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by this compound.

Schisantherin A

The cytotoxic mechanism of Schisantherin A appears to involve the regulation of cellular metabolism and the induction of endoplasmic reticulum (ER) stress. Studies suggest that Schisantherin A can inhibit the proliferation of hepatocellular carcinoma cells by modulating the glucose metabolism pathway.[3][4] Furthermore, in silico and in vitro evidence points towards its interaction with key ER stress-related proteins, such as IRE1α, suggesting a role in triggering apoptosis through the unfolded protein response (UPR) pathway.[5][6] Schisantherin A has also been shown to inhibit NF-κB and MAPK signaling pathways.[7][8]

Schisantherin_A_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cancer Cells treat Treat with Schisantherin A start->treat mtt MTT Assay for Cell Viability treat->mtt western Western Blot for Protein Expression treat->western ic50 Calculate IC50 mtt->ic50 pathway Identify Affected Signaling Pathways western->pathway

Caption: General Experimental Workflow for Cytotoxicity Analysis.

Comparative Insights and Future Directions

While both this compound and Schisantherin A exhibit cytotoxic effects against cancer cells, their potency and mechanisms of action appear to differ. Schisantherin A demonstrates lower IC50 values in hepatocellular carcinoma cell lines compared to the IC50 values of this compound in cholangiocarcinoma cell lines, suggesting potentially greater potency, though direct comparison is limited by the different cell lines used.

The primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis via the mitochondrial pathway. In contrast, Schisantherin A appears to exert its effects through the modulation of glucose metabolism and induction of ER stress-mediated apoptosis.

Further research is warranted to directly compare the cytotoxic effects of this compound and C on a panel of the same cancer cell lines. Elucidating the detailed molecular targets and signaling pathways of Schisanlactone C will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective anticancer agents based on the dibenzocyclooctadiene lignan scaffold.

References

Safety Operating Guide

Proper Disposal of Schisanlactone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any procedure that involves Schisanlactone B, it is crucial to establish a safe working environment. Personnel should be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory.
Hand Protection Nitrile glovesEnsure gloves are compatible with any solvents used.
Body Protection Laboratory coatShould be fully buttoned.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder form to avoid inhalation.

All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of dust.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must be treated as chemical waste.[3] Adherence to institutional, local, regional, and national regulations for hazardous waste is mandatory.

Operational Plan for Disposal:

  • Segregation of Waste:

    • Solid Waste: Collect un-used this compound powder, contaminated PPE (gloves, masks), and any contaminated lab supplies (e.g., weigh boats, kimwipes) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents used).

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the logical flow for the safe handling and disposal of this compound in a laboratory setting.

Experimental Workflow: this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_waste Waste Segregation cluster_disposal Disposal A Conduct Risk Assessment B Review Institutional SOPs A->B C Assemble Required PPE B->C D Work in a Chemical Fume Hood C->D E Weigh/Handle this compound D->E F Solid Waste E->F G Liquid Waste E->G H Sharps Waste E->H I Label Waste Containers F->I G->I H->I J Store in Satellite Accumulation Area I->J K Request EHS Pickup J->K

Caption: Workflow for the safe handling and disposal of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE.

  • Contain the Spill:

    • For solid spills: Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2]

    • For liquid spills: Use an absorbent material (e.g., spill pads, vermiculite) to soak up the liquid. Place the used absorbent material in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Inform your laboratory supervisor and EHS office of the incident.

Chemical and Physical Properties (for related compounds)

While specific data for this compound is limited, the properties of related compounds can offer some insight. For instance, Schisanlactone E has a molecular formula of C₃₀H₄₄O₄.[4] Compounds of this nature are generally insoluble in water.[2]

PropertyInformation (for related Schisandra compounds)
Physical State Solid, powder[5]
Solubility Generally insoluble in water[2]
Stability Stable under normal laboratory conditions[5]
Incompatible Materials Strong oxidizing agents[2]

It is imperative to consult the specific Safety Data Sheet for this compound, should it become available, and to always follow the guidance of your institution's environmental health and safety professionals. This document serves as a foundational guide to promote a culture of safety in the laboratory.

References

Safeguarding Researchers: A Guide to Handling Schisanlactone B

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Laboratory

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous chemicals is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling Schisanlactone B.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble gloving with nitrile gloves is recommended. Gloves should comply with ASTM D6978-05 standards for resistance to chemotherapy drug permeation.[1][2]
Body Protection Lab Coat/GownA disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[1]
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles should be worn at all times.[1][3]
Face Protection Face ShieldA full-face shield should be worn in addition to safety glasses or goggles when there is a risk of splashes or aerosol generation.[1]
Respiratory Protection RespiratorFor procedures with a high risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.[3]

Experimental Workflow for Safe Handling

A structured workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Prepare designated chemical fume hood prep_ppe->prep_fume_hood prep_materials Gather all necessary materials and reagents prep_fume_hood->prep_materials handle_weigh Weigh this compound in a containment device prep_materials->handle_weigh handle_dissolve Dissolve/dilute compound within the fume hood handle_weigh->handle_dissolve handle_experiment Perform experimental procedures handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate all surfaces and equipment handle_experiment->cleanup_decontaminate cleanup_waste Segregate and dispose of waste in labeled containers cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE in the correct order cleanup_waste->cleanup_doff_ppe cleanup_wash Wash hands thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Step-by-step workflow for handling this compound.

PPE Selection Logic

The selection of appropriate PPE is dependent on the specific tasks being performed and the associated risks. This diagram illustrates the decision-making process for selecting the necessary level of protection.

G start Start: Handling This compound risk_assessment Assess Risk of Exposure start->risk_assessment low_risk Low Risk? (e.g., handling sealed containers) risk_assessment->low_risk medium_risk Medium Risk? (e.g., preparing solutions in fume hood) low_risk->medium_risk No ppe_low Minimum PPE: - Single pair of gloves - Lab coat - Safety glasses low_risk->ppe_low Yes high_risk High Risk? (e.g., potential for aerosol generation) medium_risk->high_risk No ppe_medium Standard PPE: - Double gloves - Disposable gown - Safety glasses medium_risk->ppe_medium Yes ppe_high Enhanced PPE: - Double gloves - Disposable gown - Face shield & goggles - Respirator (if needed) high_risk->ppe_high Yes

Caption: Decision tree for selecting appropriate PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate cleaning agent. Consult your institution's environmental health and safety (EHS) office for approved decontamination procedures.

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste in accordance with local, state, and federal regulations.

By adhering to these guidelines, researchers can safely handle this compound while minimizing the risk to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS office for additional guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.